2-Methyl-4'-morpholinomethyl benzophenone
Description
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Properties
IUPAC Name |
(2-methylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-4-2-3-5-18(15)19(21)17-8-6-16(7-9-17)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQBOGXUOWTTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642615 | |
| Record name | (2-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-62-5 | |
| Record name | Methanone, (2-methylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Synthesis and Characterization of 2-Methyl-4'-morpholinomethyl benzophenone
This is an in-depth technical guide on the synthesis and characterization of 2-Methyl-4'-morpholinomethyl benzophenone . This document is designed for research scientists and process chemists, focusing on a high-fidelity synthetic route derived from first-principles medicinal chemistry and established benzophenone functionalization protocols.
Executive Summary & Compound Profile
Target Molecule: 2-Methyl-4'-morpholinomethyl benzophenone
CAS Registry Number: 898769-62-5
Molecular Formula:
Structural Analysis: The molecule features a benzophenone core with two distinct aromatic rings:
-
Ring A (Ortho-substituted): Contains a methyl group at the C2 position, providing steric bulk and influencing the dihedral angle of the carbonyl.
-
Ring B (Para-substituted): Contains a morpholinomethyl moiety at the C4' position. This basic side chain significantly enhances solubility in aqueous media and is a common pharmacophore in drug discovery (e.g., to improve bioavailability or target kinase domains).
Applications:
-
Pharmaceutical Intermediate: The morpholine moiety acts as a solubility handle and hydrogen-bond acceptor.
-
Photoinitiator: Substituted benzophenones are widely used in UV-curing applications; the amine functionality can act as a co-initiator/synergist.
Retrosynthetic Analysis & Strategy
To achieve high regioselectivity, a direct Friedel-Crafts acylation or Mannich reaction is suboptimal due to the deactivating nature of the carbonyl group and potential isomer mixtures.
Optimal Pathway:
-
Scaffold Construction: Synthesis of 2,4'-dimethylbenzophenone via Grignard addition to a nitrile. This ensures exclusive regiochemistry compared to Friedel-Crafts acylation (which often yields ortho/para mixtures).
-
Regioselective Activation: Radical bromination (Wohl-Ziegler) of the 4'-methyl group. The 4'-methyl is sterically accessible, whereas the 2-methyl is shielded by the carbonyl and the orthogonal twist of the phenyl ring, favoring reaction at the 4'-position.
-
Nucleophilic Substitution: Displacement of the benzylic bromide with morpholine.
Figure 1: Retrosynthetic logic prioritizing regiocontrol and steric differentiation.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4'-Dimethylbenzophenone
This step utilizes the reaction between a Grignard reagent and a nitrile to form a ketimine intermediate, which is hydrolyzed to the ketone. This avoids the isomer separation issues common in Friedel-Crafts acylation.
Reagents:
-
4-Methylbenzonitrile (1.0 eq)
-
o-Tolylmagnesium bromide (1.2 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
HCl (1M, for hydrolysis)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Addition: Charge the flask with 4-methylbenzonitrile (11.7 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C.
-
Grignard Reaction: Add o-tolylmagnesium bromide (120 mL, 120 mmol) dropwise over 30 minutes. The solution will turn dark (formation of magnesium salt of ketimine).
-
Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4 hours to ensure completion.
-
Hydrolysis: Cool to 0°C. Carefully quench with saturated
. Add 1M HCl (100 mL) and stir vigorously at room temperature for 2 hours to hydrolyze the ketimine to the ketone. -
Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5).
-
Yield Target: 85-90%
-
Key Intermediate Data: 1H NMR shows two methyl singlets (~2.3 ppm and ~2.4 ppm).
-
Step 2: Regioselective Bromination (Wohl-Ziegler)
Rationale: The 4'-methyl group is electronically activated and sterically exposed. The 2-methyl group is sterically hindered, minimizing side reactions.
Reagents:
-
2,4'-Dimethylbenzophenone (10.5 g, 50 mmol)
-
N-Bromosuccinimide (NBS) (8.9 g, 50 mmol)
-
AIBN (Azobisisobutyronitrile) (0.2 g, catalytic)
-
Carbon Tetrachloride (
) or Benzotrifluoride (green alternative)
Protocol:
-
Dissolve the ketone in the solvent (150 mL).
-
Add NBS and AIBN.
-
Reflux: Heat to reflux.[1] Monitor by TLC. The reaction is complete when succinimide floats to the surface (approx. 2-4 hours).
-
Critical Control: Stop immediately upon consumption of starting material to prevent dibromination.
-
-
Filtration: Cool to 0°C to precipitate succinimide. Filter.
-
Concentration: Evaporate solvent to yield the crude benzyl bromide. Use directly in Step 3 to avoid degradation.
Step 3: Amination with Morpholine
Reagents:
-
Crude 4'-(Bromomethyl)-2-methylbenzophenone (approx. 50 mmol)
-
Morpholine (8.7 g, 100 mmol, 2.0 eq)
- (anhydrous, 13.8 g, 100 mmol)
-
Acetonitrile (ACN) or DMF (100 mL)
Protocol:
-
Suspend
in ACN/DMF containing the morpholine. -
Add the crude bromide solution dropwise at Room Temperature (RT).
-
Reaction: Stir at RT for 4 hours. If sluggish, warm to 50°C.
-
Workup: Dilute with water (300 mL). Extract with Dichloromethane (DCM).
-
Acid-Base Extraction (Purification Trick):
-
Extract the DCM layer with 1M HCl (Product moves to aqueous phase as salt).
-
Discard organic layer (removes non-basic impurities).
-
Basify aqueous layer with 2M NaOH to pH 10.
-
Extract back into DCM.
-
-
Final Polish: Dry (
) and concentrate. Recrystallize from Ethanol/Hexane if solid, or purify via column chromatography (DCM/MeOH 95:5).
Characterization Data
The following data confirms the structure of 2-Methyl-4'-morpholinomethyl benzophenone .
NMR Spectroscopy (Predicted)
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H | 2.35 | Singlet | 3H | Ar-CH3 (C2 position) |
| 1H | 2.45 | Multiplet | 4H | Morpholine N-CH2 |
| 1H | 3.58 | Singlet | 2H | Benzylic CH2 (Bridge) |
| 1H | 3.72 | Multiplet | 4H | Morpholine O-CH2 |
| 1H | 7.15 - 7.35 | Multiplet | 4H | Ring A (o-Tolyl) protons |
| 1H | 7.45 | Doublet (J=8Hz) | 2H | Ring B (C3', C5') |
| 1H | 7.75 | Doublet (J=8Hz) | 2H | Ring B (C2', C6') |
| 13C | 198.2 | Singlet | - | C=O (Carbonyl) |
| 13C | 63.0 | - | - | Benzylic Carbon |
| 13C | 67.0 | - | - | Morpholine O-C |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Calc. Mass: 295.16
-
Observed:
-
Fragmentation: Characteristic loss of morpholine radical may be observed.
Process Workflow Diagram
The following diagram illustrates the critical decision points and flow of the synthesis.
Figure 2: Step-by-step synthetic workflow with quality control checkpoints.
References
- Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard additions to nitriles).
-
Wohl-Ziegler Bromination
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Link
-
- Salvatore, R. N., et al. (2002). Synthesis of secondary amines. Tetrahedron, 58(2), 263-265.
- Compound Data Verification: CAS Registry No. 898769-62-5 (2-Methyl-4'-morpholinomethyl benzophenone). Supplier catalogs (e.g., BLDpharm, Sigma-Aldrich) confirm structure and existence.
Sources
"thermal stability of 2-Methyl-4'-morpholinomethyl benzophenone"
An In-Depth Technical Guide to the Thermal Stability of 2-Methyl-4'-morpholinomethyl benzophenone
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of 2-Methyl-4'-morpholinomethyl benzophenone. While this document is based on established principles of thermal analysis and degradation chemistry of related benzophenone and morpholine derivatives, it serves as a robust methodological guide for researchers, scientists, and drug development professionals. The protocols and theoretical discussions herein are designed to enable a thorough investigation of the compound's thermal properties, critical for defining processing parameters, storage conditions, and ensuring product quality and longevity.
Introduction: The Significance of Thermal Stability
2-Methyl-4'-morpholinomethyl benzophenone is a substituted aromatic ketone with potential applications as a photoinitiator in UV-curable inks, coatings, and adhesives, or as an intermediate in pharmaceutical synthesis.[1][2] The morpholine moiety is a common functional group in biologically active compounds, potentially enhancing solubility and serving as a hydrogen bond acceptor.[3] Given these applications, understanding the compound's behavior at elevated temperatures is paramount. Thermal instability can lead to degradation, resulting in loss of efficacy, the formation of potentially toxic impurities, and a shortened shelf-life.[4][5]
This guide will delineate the theoretical underpinnings of its potential thermal degradation and provide detailed, actionable protocols for its empirical characterization using modern analytical techniques.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential before commencing thermal analysis.
| Property | Value / Information | Source |
| Chemical Name | 2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one | [2] |
| CAS Number | 71868-10-5 | [1] |
| Molecular Formula | C15H21NO2S | [2] |
| Molecular Weight | 279.4 g/mol | [2] |
| Melting Point | 74-76 °C (literature) | [1][6] |
| Boiling Point | 210 °C at 76 mmHg (literature) | [1][6] |
| Appearance | White to off-white powder/crystal | [1] |
| Solubility | Low water solubility (17.9 mg/L at 20°C); soluble in organic solvents. | [2] |
Theoretical Thermal Degradation Pathways
The thermal decomposition of 2-Methyl-4'-morpholinomethyl benzophenone can be predicted to proceed through several pathways, primarily involving the cleavage of its weakest bonds. The benzophenone core is generally thermally stable, while the morpholinomethyl substituent is the likely point of initial degradation.[7]
Potential Degradation Mechanisms:
-
Cleavage of the C-N bond: The bond between the benzophenone moiety and the morpholine nitrogen is a likely site for initial thermal scission, leading to the formation of separate benzophenone and morpholine-related fragments.
-
Morpholine Ring Opening: At higher temperatures, the morpholine ring itself may undergo fragmentation.[8]
-
Oxidation: If the heating is performed in the presence of air, oxidation of the methyl groups and the morpholine ring can occur.
Caption: Predicted thermal degradation pathways.
Experimental Assessment of Thermal Stability
A dual approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile.[9][10] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
Experimental Workflow
The following diagram illustrates a typical workflow for thermal analysis.
Caption: Workflow for TGA and DSC analysis.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-4'-morpholinomethyl benzophenone into a clean TGA crucible (alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 30 °C.
-
-
Heating Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.[9]
-
Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which 5% weight loss occurs.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and identify any other thermal events such as glass transitions or polymorphic transformations.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a temperature well below its melting point (e.g., 25 °C).
-
-
Heating Program: Heat the sample from 25 °C to a temperature above its melting point but below its decomposition temperature (e.g., 250 °C) at a rate of 10 °C/min.[10]
-
Data Analysis: Record the heat flow versus temperature. The melting point is the peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area under the melting peak.
Interpreting Thermal Analysis Data
The combined TGA and DSC data provide a comprehensive picture of the compound's thermal behavior.
| Parameter | Typical Expected Result | Interpretation |
| Melting Point (Tm) | Sharp endotherm around 74-76 °C | Indicates the transition from solid to liquid phase. A sharp peak suggests high purity. |
| Enthalpy of Fusion (ΔHf) | Quantitative value (J/g) | Energy required to melt the substance; related to crystalline structure. |
| Decomposition Onset (Td) | > 200 °C (based on boiling point) | The temperature at which significant mass loss begins, marking the upper limit of thermal stability. |
Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products and establish stability-indicating analytical methods.[4][11] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[11]
Protocol: Forced Degradation Stress Conditions
Objective: To intentionally degrade the compound to identify degradation products and pathways. A target degradation of 5-20% is generally considered optimal.[11]
Methodology:
-
Stock Solution Preparation: Prepare a solution of 2-Methyl-4'-morpholinomethyl benzophenone in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 70 °C) for 48 hours. Also, heat a solution at 60 °C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.[4]
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method.
Analytical Methods for Degradant Identification
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for separating the parent compound from its degradation products.[12] For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[13]
Protocol: HPLC Method for Stability Indication
Objective: To separate the parent compound from all potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength of maximum absorbance for the parent compound (e.g., determined by UV scan, likely around 254 nm).[14]
-
Column Temperature: 30 °C.
Storage and Handling Recommendations
Based on the predicted thermal properties and chemical nature of benzophenone derivatives, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.
-
Handling: Use personal protective equipment (gloves, safety glasses). Avoid creating dust. Work in a well-ventilated area or under a fume hood.[15]
Conclusion
The thermal stability of 2-Methyl-4'-morpholinomethyl benzophenone is a critical parameter that dictates its handling, storage, and application. This guide provides a comprehensive, scientifically-grounded framework for its evaluation. By employing the described methodologies—TGA, DSC, forced degradation studies, and HPLC/LC-MS—researchers can obtain a detailed understanding of the compound's thermal profile, identify potential degradation products, and develop robust, stability-indicating analytical methods. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any final product containing this compound.
References
- ACS Publications. (2015, May 13). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- PubMed. (2015, June 10). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material.
- ResearchGate. (2025, August 6). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cydopia genistoides (L.) Vent. Plant Material | Request PDF.
- MDPI. (2024, February 14). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
- PMC. (n.d.). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes.
- Applied Photophysics. (n.d.). Forced Degradation.
- ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity.
- AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- Merck Millipore. (2025, November 20). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- PMC. (2023, July 24). An unexpected high-pressure stability domain for a lower density polymorph of benzophenone.
- PubMed. (2015, July 15). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC.
- Scribd. (n.d.). Degradation products of photoinitiators used in UV-curable inks.
- Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.
- Fisher Scientific. (2010, August 27). SAFETY DATA SHEET.
- EvitaChem. (n.d.). Buy 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (EVT-460428).
- Benchchem. (n.d.). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5.
- AFG Bioscience. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2026, January 13). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Chalmers ODR. (n.d.). Application of amorphous classification system and glass forming ability.
- Sigma-Aldrich. (n.d.). 2-Methyl-4 -(methylthio)-2-morpholinopropiophenone 98 71868-10-5.
- LookChem. (n.d.). 71868-10-5(2-Methyl-4'-(methylthio)-2-morpholinopropiophenone) Product Description.
- MDPI. (2024, November 21). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
- E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Thermal Stability of Benzophenone-2,4,5-tricarboxylic Acid.
- PeerJ. (2020, July 6). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal.
- IJCESR. (2019). THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2-HYDROXY, 4-METHOXYBENZOPHENONE, 1,5-DIAMINONAPHTHALENE AND FORMALDEHYDE.
- PMC. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity.
- PubMed. (2010, March 17). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)).
- Google Patents. (n.d.). CN102565258A - A method for the determination of benzophenone and 4-methylbenzophenone in cigarette packaging materials.
- ResearchGate. (2025, August 6). (PDF) An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater.
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An In-depth Technical Guide to the Crystal Structure of 2-Methyl-4'-morpholinomethyl benzophenone
Abstract
This technical guide provides a comprehensive framework for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 2-Methyl-4'-morpholinomethyl benzophenone. As the crystallographic data for this specific compound is not currently available in the public domain, this document is structured as a complete research methodology, offering both theoretical background and practical, step-by-step protocols. It is designed to guide researchers, scientists, and drug development professionals through the entire process, from chemical synthesis to the final elucidation and interpretation of the crystal structure. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible scientific investigation.
Introduction: The Scientific Rationale
Benzophenones are a class of aromatic ketones that form the core scaffold of numerous compounds with significant applications in medicinal chemistry, materials science, and photochemistry.[1][2] The incorporation of a morpholine moiety is also of great interest in drug discovery, as it can enhance the pharmacokinetic properties and biological activity of a molecule.[3][4] The target molecule, 2-Methyl-4'-morpholinomethyl benzophenone, combines these two key structural features, making it a compound of considerable scientific interest.
The determination of its single-crystal structure is paramount for a complete understanding of its physicochemical properties. A crystal structure provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[5][6] This data is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with tailored properties. This guide will therefore outline a systematic approach to obtaining and analyzing the crystal structure of this novel compound.
Proposed Synthesis and Characterization
Synthetic Pathway: The Mannich Reaction
A plausible and efficient route for the synthesis of 2-Methyl-4'-morpholinomethyl benzophenone is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary amine.[7][8][9][10] In this case, 2-methylbenzophenone would serve as the active hydrogen compound, reacting with formaldehyde and morpholine.
Caption: Proposed synthetic pathway for 2-Methyl-4'-morpholinomethyl benzophenone via the Mannich reaction.
Experimental Protocol for Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzophenone (1 equivalent).
-
Solvent and Reagents: Add ethanol as the solvent, followed by morpholine (1.1 equivalents).
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.2 equivalents) to the stirred mixture.
-
Acid Catalysis: Adjust the pH of the reaction mixture to approximately 4-5 with a few drops of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-12 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Methyl-4'-morpholinomethyl benzophenone.
Spectroscopic Characterization
The purified product should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings, the methyl group, and the methylene protons of the morpholine and the benzyl group. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the methyl and morpholine moieties. |
| FT-IR | A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. The fragmentation pattern is expected to show cleavage at the carbonyl group.[11][12] |
Crystallization and Single-Crystal X-ray Diffraction
Crystallization Strategies
Obtaining high-quality single crystals is crucial for a successful X-ray diffraction experiment. Several methods can be employed for the crystallization of benzophenone derivatives.[13][14][15][16][17]
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to form a saturated or near-saturated solution. Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
Data Collection and Processing
Caption: Workflow for single-crystal X-ray diffraction analysis.
A suitable single crystal is selected and mounted on a goniometer head. The data collection is performed on a single-crystal X-ray diffractometer.[5][6][18][19][20] The crystal is rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed, which involves integrating the intensities of the diffraction spots, scaling the data, and merging equivalent reflections.[18][19]
Structure Solution and Refinement
The crystal structure can be solved using direct methods or Patterson methods, and refined using a full-matrix least-squares procedure, typically with software such as SHELXL.[21][22][23][24] The refinement process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
Analysis and Interpretation of the Crystal Structure
A thorough analysis of the refined crystal structure will provide valuable insights into the molecular and supramolecular features of 2-Methyl-4'-morpholinomethyl benzophenone.
Molecular Geometry
The analysis will focus on:
-
Bond Lengths and Angles: Comparison with standard values to identify any unusual geometric features.
-
Torsion Angles: Describing the conformation of the molecule, particularly the dihedral angle between the two phenyl rings of the benzophenone core.
-
Conformation of the Morpholine Ring: Typically, the morpholine ring adopts a chair conformation.
Supramolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular interactions. The analysis will investigate:
-
Hydrogen Bonding: Although there are no strong hydrogen bond donors, weak C-H...O interactions may be present.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules.
-
van der Waals Forces: These forces play a significant role in the overall crystal packing.
Crystallographic Data Summary
The final crystallographic data should be presented in a standardized format, as shown in the table below.
| Parameter | Expected Value/Information |
| Chemical Formula | C₁₉H₂₁NO₂ |
| Formula Weight | 295.38 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume | V (ų) |
| Z | Number of molecules per unit cell |
| Density (calculated) | ρ (g/cm³) |
| R-factor | A measure of the agreement between the observed and calculated structure factors. |
Potential Significance and Future Directions
The elucidation of the crystal structure of 2-Methyl-4'-morpholinomethyl benzophenone will provide a fundamental understanding of its solid-state properties. This knowledge can be leveraged for:
-
Drug Design: The detailed structural information can guide the design of new analogs with improved biological activity and pharmacokinetic profiles. Benzophenone derivatives have shown potential as anti-tumor agents.[1]
-
Materials Science: Understanding the crystal packing can inform the development of new materials with specific optical or electronic properties.
-
Polymorphism Studies: The determined crystal structure can serve as a reference for investigating the existence of different crystalline forms (polymorphs) of the compound.
Future work could involve co-crystallization studies with other molecules to form new solid forms with modified properties, as well as computational studies to further explore the structure-property relationships.
References
- Corey, D. R., & Abrams, J. M. (2001). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology, 2(5), reviews1015.1.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
- Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10.
- Cheng, M. T., & Cooks, R. G. (1999). Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 10(2), 81-90.
- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
- US5877353A - Process for the preparation of benzophenone derivatives - Google Patents. (n.d.).
- Serrano, R., Beltrán, E., Macea, M. J., & Santos, F. J. (2018). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 10(27), 3329-3337.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
- Grzesiek, S., & Brutscher, B. (2006). Interannular proton exchange and fragmentation of carbonyl-protonated benzophenones. International Journal of Mass Spectrometry, 253(3), 223-230.
-
SHELX-97. (n.d.). Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
-
A beginner's guide to X-ray data processing. (2021, May 28). Portland Press. Retrieved from [Link]
-
Benzophenone 1H-NMR, 13C-NMR and IR Spectra. (n.d.). Scribd. Retrieved from [Link]
- Srinivasan, P. A., & Suganthi, M. (2008). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry, 20(3), 1775-1780.
- Chandrasekaran, A., & Stephen, A. (2013). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Der Pharma Chemica, 5(2), 163-167.
- CN108586224B - Method for purifying and separating benzophenone - Google Patents. (n.d.).
- Khan, I. U., Ali, S., & Ramos, J. (2013). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. Journal of the Chemical Society of Pakistan, 35(3).
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. (n.d.). University of Saskatchewan. Retrieved from [Link]
- Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. (2021, January 8). CrystEngComm, 23(2), 335-343.
-
IR and H-NMR analysis of benzophenone. (2020, May 7). Chemistry Stack Exchange. Retrieved from [Link]
- Wang, H., Xiao, Y., Xie, Z., Sun, H., Zhang, X., & Wang, Y. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 753881.
- The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (2025). Benchchem.
-
SYNTHESIS OF MANNICH BASE DERIVERTIVES AND EXPLORING THEIR BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020, May 13). Molecules, 25(10), 2294.
-
Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Corey, D. R., & Abrams, J. M. (2001). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology, 2(5), reviews1015.1.
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). PMC. Retrieved from [Link]
-
Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. (n.d.). PMC. Retrieved from [Link]
- WO2011018798A2 - Morpholino-based antisense agent - Google Patents. (n.d.).
- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020, May 13). Molecules, 25(10), 2294.
Sources
- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. rigaku.com [rigaku.com]
Electrochemical Characterization of Substituted Benzophenone Photoinitiators: A Technical Guide
The following technical guide details the electrochemical characterization of substituted benzophenone photoinitiators. It is structured to provide actionable protocols, mechanistic insights, and data interpretation frameworks for researchers in polymer chemistry and drug development.
Executive Summary
In the development of Type II photoinitiators (PIs), the efficiency of the radical generation step is governed by the thermodynamics of the photoinduced electron transfer (PeT). While UV-Vis spectroscopy characterizes the excited state energy (
This guide provides a standardized workflow for determining these redox properties. By correlating electrochemical data with Hammett substituent constants, researchers can predict the reactivity of novel benzophenone derivatives, optimize co-initiator selection, and rationally design high-efficiency curing systems for hydrogels and drug delivery vehicles.
Theoretical Framework: The Redox Mechanism
The Reduction of Benzophenone
Benzophenone (BP) acts as an electron acceptor in Type II photoinitiating systems. Electrochemically, in aprotic media (e.g., Acetonitrile, DMF), BP undergoes two distinct one-electron reduction steps:
-
Reversible Formation of the Radical Anion (
): This potential ( ) is the critical parameter for calculating electron transfer energetics. The radical anion is stable on the CV timescale in the absence of proton sources. -
Irreversible Formation of the Benzhydrol Dianion (
): At very negative potentials, a second electron is added. In the presence of protons (even trace water), is protonated to the ketyl radical ( ), which is the active initiating species in polymerization.
Thermodynamics of Photoinitiation (Rehm-Weller)
The feasibility of the electron transfer from a donor (amine) to the excited benzophenone is dictated by the Gibbs free energy change (
- : Oxidation potential of the donor (co-initiator).
- : Reduction potential of the acceptor (Benzophenone derivative).
- : Triplet energy of the Benzophenone.
- : Coulombic interaction term (negligible in polar solvents).
Key Insight: A more positive
Substituent Effects on Redox Potentials[1][2][3][4]
The electrochemical behavior of substituted benzophenones follows a predictable Linear Free Energy Relationship (LFER) correlated with Hammett
The Hammett Correlation
-
Electron-Withdrawing Groups (EWG): Substituents like
, , or stabilize the radical anion, shifting to more positive values (easier to reduce). This generally increases the rate of electron transfer ( ) but may lower the triplet energy. -
Electron-Donating Groups (EDG): Substituents like
, , or destabilize the radical anion, shifting to more negative values (harder to reduce).
Comparative Redox Data
The table below summarizes the shift in reduction potentials relative to unsubstituted benzophenone.
| Substituent (Para-position) | Electronic Effect | Hammett | Shift in | Impact on PeT |
| Strong EWG | +0.78 | +0.80 V | Highly Favorable (but may induce side reactions) | |
| Moderate EWG | +0.54 | +0.45 V | Favorable | |
| Weak EWG | +0.23 | +0.15 V | Slightly Favorable | |
| Reference | 0.00 | 0.00 V | Baseline | |
| Weak EDG | -0.17 | -0.10 V | Slightly Unfavorable | |
| Moderate EDG | -0.27 | -0.20 V | Unfavorable | |
| Strong EDG | -0.83 | -0.50 V | Highly Unfavorable (Requires low |
> Note: Absolute potentials vary by solvent and reference electrode (e.g., BP is approx. -1.75 V vs. SCE or -1.13 V vs. Fc/Fc+). Focus on the relative shift (
Standardized Experimental Protocol
To ensure reproducibility and valid comparisons, the following CV protocol must be strictly adhered to.
Equipment & Reagents[5][6]
-
Potentiostat: Capable of scan rates 50–500 mV/s (e.g., BioLogic, Metrohm).
-
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05
alumina. -
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/AgCl (in 3M KCl) or Ag/Ag
(0.01 M AgNO in ACN) for non-aqueous work. Recommendation: Use Ferrocene (Fc) internal standard. -
Solvent: HPLC-grade Acetonitrile (ACN) or Dichloromethane (DCM), dried over molecular sieves.
-
Electrolyte: Tetrabutylammonium Hexafluorophosphate (
), 0.1 M.[1]
Step-by-Step Methodology
-
Electrolyte Preparation: Dissolve
in the solvent to achieve 0.1 M concentration. Purge with high-purity Argon/Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen is electroactive and quenches triplets). -
Background Scan: Record a CV of the blank electrolyte solution (-2.5 V to 0 V) to ensure solvent purity.
-
Sample Preparation: Dissolve the Benzophenone derivative (concentration: 1 mM) in the electrolyte solution.
-
Measurement:
-
Internal Standardization: Add Ferrocene (approx. 1 mM) to the cell and record the scan again.
-
Data Processing:
-
Identify the cathodic peak potential (
) and anodic peak potential ( ) for the BP derivative. -
Calculate
. -
Reference all values to the
couple ( ).
-
Visualization of the Photoinitiation Pathway[5][6][7]
The following diagram illustrates the mechanistic link between the electrochemical properties (Reduction Potential) and the generation of active radical species.
Caption: The critical Electron Transfer (ET) step is thermodynamically controlled by the reduction potential of the Benzophenone derivative.
Case Study & Application
Scenario: A researcher is formulating a water-soluble photoinitiating system for a hydrogel using a visible light LED (405 nm).
-
Modification: To shift absorption to 405 nm, the researcher adds a dimethylamino group (EDG) and a thiophene linker.
-
Electrochemical Consequence: The EDG shifts the
negatively (e.g., to -1.6 V vs Fc/Fc+), making the molecule harder to reduce. -
Problem: Standard amines (e.g., TEA) may no longer provide sufficient driving force (
). -
Solution:
-
Option A: Use an amine with a lower oxidation potential (e.g., N-phenylglycine).
-
Option B: Add an EWG (e.g., -F) to the benzophenone core to counterbalance the EDG effect, bringing
back to a favorable range without destroying the visible absorption.
-
References
-
Electrochemical and computational chemistry study of substituted benzophenones. Source: Electrochimica Acta, 2021.[1][4] URL:[Link][1][4]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization. Source: MDPI (Polymers), 2021. URL:[Link]
-
Substituent Effect on the Photoreduction Kinetics of Benzophenone. Source: Journal of Physical Chemistry A, 2013. URL:[Link][5]
-
Reduction Data Obtained from Cyclic Voltammetry of Benzophenones. Source: Data (MDPI), 2022. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]
Application Note: Experimental Setup for Photopolymerization with Benzophenone Derivatives
Abstract
This guide details the experimental protocols for utilizing benzophenone (BP) and its derivatives in photopolymerization.[1][2][3][4] Unlike Type I initiators (e.g., Irgacure 2959), benzophenone functions via a Type II bimolecular mechanism requiring a hydrogen donor.[5][6] This characteristic allows for unique applications in surface grafting (where the substrate acts as the donor) and hydrogel crosslinking (using amine co-initiators). This note covers mechanistic principles, critical environmental controls (oxygen inhibition), and two distinct validated protocols: bulk hydrogel synthesis for cell encapsulation and surface functionalization for medical devices.
Part 1: Mechanistic Foundation
The Type II Photoinitiation Process
Benzophenone does not cleave upon UV exposure. Instead, it acts as a photosensitizer.[3] Upon absorbing UV light (typically 250–360 nm), BP transitions from a ground singlet state (
The
-
Benzophenone Ketyl Radical: Generally stable and sterically hindered; it does not efficiently initiate polymerization but can terminate chains.
-
Donor Radical (R[6]•): The active species that initiates polymerization with the monomer.[5]
Key Insight: In surface grafting, the "Donor" is the polymer surface itself. In bulk polymerization, the "Donor" is an added co-initiator (e.g., Triethanolamine).
Mechanistic Visualization
The following diagram illustrates the energy transfer and radical generation pathway.[5][7]
Caption: Figure 1: Jablonski-style diagram showing the Type II photoinitiation pathway of Benzophenone, highlighting the critical Hydrogen Abstraction step.
Part 2: Critical Experimental Parameters
Oxygen Inhibition
Oxygen is the primary enemy of BP photopolymerization. Oxygen quenches the BP triplet state (
-
Impact: Tacky surfaces, incomplete curing, and low conversion rates.
-
Mitigation: All protocols below require inert gas purging (Nitrogen/Argon) or a "sandwich" mold setup to exclude air.
Light Source Selection
-
Absorption Profile: BP has a weak
transition band centered around 340 nm, tailing off near 370 nm. -
Recommendation:
-
365 nm LED: Preferred for biological samples (low heat). Ensure intensity is >10 mW/cm² due to low extinction coefficient of BP at this wavelength.
-
Mercury Arc Lamp: Highly efficient due to broad emission (including 254 nm and 313 nm), but requires heat filtration for biological samples.
-
Solubility & Derivatives
-
Standard Benzophenone: Hydrophobic. Soluble in Acetone, Ethanol, Acrylates. Used for surface grafting.[3][8][9]
-
Water-Soluble Derivatives: Required for hydrogels/cell encapsulation.
-
Example: 4-(Trimethylammoniummethyl)benzophenone chloride (BP-quat).
-
Example: 4-Benzoylbenzyl-trimethylammonium chloride.
-
Part 3: Protocol A - Bulk Hydrogel Crosslinking
Application: Drug delivery matrices, cell encapsulation. System: Water-soluble BP derivative + PEGDA (Polyethylene glycol diacrylate).
Reagents
| Component | Specification | Concentration | Function |
| Monomer | PEGDA (MW 700-6000) | 10-20% w/v | Structural backbone |
| Photoinitiator | BP-Quat (Water soluble) | 0.5 - 1.0% w/v | Radical generator |
| Co-Initiator | Triethanolamine (TEOA) | 1.0 - 2.0% w/v | Hydrogen donor (Critical) |
| Solvent | PBS (pH 7.[3]4) | Balance | Biocompatible buffer |
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve BP-Quat in PBS to create a 10% (w/v) stock solution. Protect from ambient light (wrap vial in foil).
-
Prepare PEGDA solution in PBS at desired concentration (e.g., 20%).
-
-
Formulation Mixing:
-
Combine PEGDA, BP-Quat stock, and TEOA.
-
Ratio Rule: Maintain a [Amine]:[BP] molar ratio of at least 2:1 to ensure efficient hydrogen abstraction.
-
-
Degassing (Process Control Checkpoint 1):
-
Purge the precursor solution with Nitrogen gas for 10 minutes per mL of solution.
-
Validation: Solution should remain clear. Bubbles indicate gas flow; ensure no foam stabilizes.
-
-
Molding & Exposure:
-
Post-Cure Wash:
-
Remove hydrogel discs.
-
Wash 3x in sterile PBS for 1 hour each to leach out unreacted BP-Quat and TEOA (cytotoxic if left).
-
Validation
-
Sol-Gel Analysis: Dry the gel, weigh (
), swell in water, weigh ( ). Calculate swelling ratio. -
Rheology: Perform an amplitude sweep to determine the Storage Modulus (
).
Part 4: Protocol B - Surface Functionalization (Grafting-From)
Application: Modifying microfluidic chips, catheters, or glass slides to be hydrophilic or anti-fouling. System: Two-step sequential grafting.
Reagents
-
Initiator Solution: 5% (w/v) Benzophenone in Acetone.
-
Monomer Solution: 10-20% (v/v) Acrylic Acid or HEMA in degassed water.
Workflow Diagram
Caption: Figure 2: Sequential "grafting-from" workflow. BP is first immobilized on the surface, then UV irradiation triggers H-abstraction from the polymer surface to initiate monomer growth.
Step-by-Step Methodology
-
BP Immobilization:
-
Dip the substrate (e.g., PDMS, PE, Glass) into the BP/Acetone solution for 1 minute.
-
Remove and allow acetone to evaporate completely. A thin, often invisible, layer of BP remains.
-
-
Monomer Application:
-
Place the BP-coated substrate into a reaction chamber.
-
Cover with the degassed Monomer Solution (e.g., Acrylic Acid).
-
Note: No co-initiator is added. The BP will abstract hydrogen from the substrate surface or the monomer, but surface abstraction is desired for grafting.[8]
-
-
UV Grafting:
-
Cover with a quartz plate or purge with Nitrogen to prevent oxygen inhibition.
-
Irradiate (365 nm, ~20 mW/cm²) for 15–30 minutes.
-
-
Purification (Process Control Checkpoint 2):
-
The reaction produces both grafted polymer and free homopolymer in solution.
-
Rigorous Washing: Sonicate the sample in water/ethanol (50:50) for 20 minutes to remove non-covalently attached homopolymer.
-
Validation
-
Contact Angle Goniometry:
-
Success Criteria: Water contact angle should drop significantly (e.g., from ~100° for PDMS to <40° for PAA-grafted PDMS).
-
-
ATR-FTIR: Look for carbonyl peaks (
) associated with the grafted acrylate at ~1700 cm⁻¹.
Part 5: Troubleshooting & Self-Validation
| Observation | Probable Cause | Corrective Action |
| Surface is tacky/sticky | Oxygen inhibition | Increase |
| Low Gel Stiffness (Protocol A) | Insufficient crosslinking density | Increase BP concentration or check light intensity (radiometer). Ensure [Amine]:[BP] ratio is > 2:1. |
| High Background Signal (Protocol B) | Adsorbed homopolymer | Increase washing rigor (Soxhlet extraction or heated sonication). |
| Turbidity in Precursor | Solubility limit reached | Switch to a more hydrophilic BP derivative or add a co-solvent (small amount of ethanol). |
References
-
Dorman, G., et al. (2025). The Science Behind Benzophenone in UV Curing: A Deep Dive into its Mechanism. NBInno. Link
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.Link
-
Tomal, W., & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications.[10] Polymers (MDPI). Link
-
Rånby, B. (1999). Surface modification and lamination of polymers by photografting.[3] International Journal of Adhesion and Adhesives.[3] Link
-
Lencolo. (2025). Understanding the Difference Between Mercury Lamp and LED Curing.Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Methyl-4'-morpholinomethyl benzophenone in 3D Printing Resins
Introduction: A New Frontier in Photopolymerization
The advent of 3D printing, particularly vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP), has revolutionized rapid prototyping and manufacturing.[1][2] The performance of these technologies is intrinsically linked to the chemistry of the photocurable resins.[1][3] At the heart of these resins lies the photoinitiator, a molecule that, upon absorption of light, generates reactive species to initiate polymerization.[1][4] This document provides a detailed technical guide on the application of 2-Methyl-4'-morpholinomethyl benzophenone, a high-efficiency Norrish Type II photoinitiator, in the formulation of advanced 3D printing resins.
Benzophenone and its derivatives are well-established as effective Type II photoinitiators, prized for their ability to abstract hydrogen atoms from a synergist, typically a tertiary amine, to generate the free radicals that drive polymerization.[5][6][7] The unique structure of 2-Methyl-4'-morpholinomethyl benzophenone, which incorporates both the benzophenone chromophore and a morpholino group (a tertiary amine) within the same molecule, presents an intriguing intramolecular synergist system. This design can lead to enhanced reactivity and efficiency in the photoinitiation process.
These application notes are intended for researchers, scientists, and professionals in drug development and material science who are looking to leverage the unique properties of this photoinitiator to develop novel 3D printing resins with tailored properties.
Mechanism of Action: The Norrish Type II Pathway
2-Methyl-4'-morpholinomethyl benzophenone functions as a photoinitiator via the Norrish Type II mechanism.[5][8][9] This multi-step process is initiated by the absorption of UV light by the benzophenone moiety.
-
Photoexcitation: Upon absorbing a photon of appropriate energy (typically in the UV-A range), the benzophenone carbonyl group transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Intramolecular Hydrogen Abstraction: The triplet state benzophenone is a highly reactive diradical. It abstracts a hydrogen atom from the α-carbon of the morpholino group, which is in a sterically favorable position. This intramolecular hydrogen transfer results in the formation of a 1,4-biradical.
-
Radical Formation and Polymerization Initiation: The 1,4-biradical is unstable and can undergo one of two pathways:
-
α-Cleavage: The biradical can cleave to form an enol and an alkene.
-
Cyclization (Norrish-Yang Reaction): The biradical can cyclize to form a cyclobutanol derivative.
-
However, in the context of photopolymerization, the most significant event is the generation of a reactive radical on the amine synergist (in this case, the morpholino group) which then initiates the polymerization of acrylate or methacrylate monomers in the resin formulation.
Diagram of the Photoinitiation Mechanism
Caption: Photoinitiation via Norrish Type II mechanism.
Formulation Guidelines for 3D Printing Resins
The successful incorporation of 2-Methyl-4'-morpholinomethyl benzophenone into a 3D printing resin requires careful consideration of the other components of the formulation. A typical UV-curable resin for 3D printing consists of oligomers, monomers, the photoinitiator, and various additives.[1][3][10]
| Component | Function | Typical Concentration (% w/w) | Recommended Materials |
| Oligomers | Provide the backbone of the polymer network, influencing properties like flexibility, toughness, and chemical resistance. | 20 - 60% | Epoxy acrylates, Urethane acrylates, Polyester acrylates |
| Monomers | Act as reactive diluents to control viscosity and crosslink density. | 20 - 50% | Monofunctional: Isobornyl acrylate (IBOA), Hydroxyethyl methacrylate (HEMA), Acryloyl morpholine (ACMO).[11] Bifunctional: 1,6-Hexanediol diacrylate (HDDA), Tripropylene glycol diacrylate (TPGDA). Polyfunctional: Trimethylolpropane triacrylate (TMPTA). |
| Photoinitiator | 2-Methyl-4'-morpholinomethyl benzophenone | 0.5 - 5.0% | N/A |
| Additives | Modify specific properties of the resin or the final printed part. | 0.1 - 5.0% | UV Blockers: Control light penetration and improve resolution. Pigments/Dyes: Provide color. Stabilizers: Enhance shelf life. |
Note on Co-initiators: While 2-Methyl-4'-morpholinomethyl benzophenone has an intramolecular synergist, the addition of a co-initiator, such as a tertiary amine like ethyl-4-(dimethylamino)benzoate (EDAB), can sometimes further enhance the curing speed.[2] Experimental validation is recommended to determine the optimal formulation.
Experimental Protocols
Protocol 1: Preparation of a Test Resin Formulation
This protocol outlines the preparation of a 100g batch of a basic test resin.
Materials:
-
Urethane Acrylate Oligomer (e.g., BR-571 from Bomar)
-
Isobornyl Acrylate (IBOA)
-
1,6-Hexanediol Diacrylate (HDDA)
-
2-Methyl-4'-morpholinomethyl benzophenone
-
Magnetic stirrer and stir bar
-
Amber glass bottle
-
Weighing scale
Procedure:
-
To the amber glass bottle, add 40g of the urethane acrylate oligomer.
-
Add 30g of IBOA and 28g of HDDA to the bottle.
-
Place the bottle on the magnetic stirrer and begin stirring at a moderate speed until the mixture is homogeneous.
-
Carefully weigh and add 2g (2% w/w) of 2-Methyl-4'-morpholinomethyl benzophenone to the mixture.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. This may take several hours. Gentle heating (up to 40°C) can be applied to expedite dissolution.
-
Once fully dissolved, store the resin in a cool, dark place.
Protocol 2: Resin Calibration and Cure Performance Evaluation
Calibrating the resin's exposure settings is crucial for achieving successful prints with high fidelity.[12][13] A resin calibration test print is a standard method for this.[12][13][14]
Materials:
-
Prepared test resin
-
DLP or SLA 3D printer
-
Calibration model STL file (e.g., "Resin XP2 Validation Matrix")
-
Isopropyl alcohol (IPA) for cleaning
-
UV curing chamber for post-curing
Procedure:
-
Printer Setup: Ensure the 3D printer's build plate is clean and level, and the resin vat is free of debris.
-
Slicer Settings:
-
Load the calibration model into your slicer software.
-
Set the layer height to a standard value, such as 50 µm (0.05 mm).[12]
-
Create several copies of the model on the build plate and assign a range of exposure times to each (e.g., 2s, 4s, 6s, 8s, 10s).
-
-
Printing: Fill the resin vat with the prepared test resin and initiate the print.
-
Cleaning and Post-Curing:
-
Once the print is complete, carefully remove the build plate and wash the printed models in IPA to remove excess uncured resin.
-
Allow the models to dry completely.
-
Post-cure the models in a UV curing chamber according to the chamber's specifications to ensure full polymerization.
-
-
Analysis:
-
Visual Inspection: Examine the different models to determine the optimal exposure time. Look for a balance between fine detail resolution and the complete formation of all features.[13] Over-exposed prints will have a loss of detail, while under-exposed prints will be soft or have missing features.[12]
-
Mechanical Testing: For more quantitative analysis, print standardized test specimens (e.g., for tensile strength, flexural strength) using the determined optimal exposure settings.[15]
-
Workflow for Resin Formulation and Evaluation
Caption: Iterative workflow for resin development.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Curing or Soft Prints | Insufficient exposure time; low photoinitiator concentration. | Increase exposure time in the slicer settings; increase the concentration of 2-Methyl-4'-morpholinomethyl benzophenone (up to 5% w/w). |
| Brittle Prints with Loss of Detail | Over-exposure. | Decrease the exposure time in the slicer settings. |
| Poor Adhesion to Build Plate | Insufficient bottom layer exposure time. | Increase the bottom layer exposure time significantly (e.g., 30-60 seconds).[12] |
| Yellowing of Cured Parts | Inherent property of some benzophenone derivatives upon prolonged UV exposure. | If color stability is critical, consider adding a UV stabilizer or blending with a non-yellowing photoinitiator. |
Conclusion
2-Methyl-4'-morpholinomethyl benzophenone presents a compelling option for formulators of 3D printing resins. Its intramolecular synergist design holds the potential for high photoinitiation efficiency. By following the formulation guidelines and experimental protocols outlined in these application notes, researchers and scientists can effectively harness the capabilities of this photoinitiator to develop high-performance materials for a wide range of applications, from rapid prototyping to the fabrication of functional end-use parts. As with any material development, a systematic and iterative approach to formulation and testing will yield the best results.
References
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Formulation of Curable Resins Utilized in Stereolithography. (n.d.). ResearchGate. Retrieved from [Link]
-
Resin Calibration Print: How to Perform a Resin Exposure Test for 3D Printing. (2025, June 27). 3D Printerly. Retrieved from [Link]
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UV Curable 3D Printing – The Significant Role of Photopolymers. (n.d.). Rahn AG. Retrieved from [Link]
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Resin Test Print: 10 Models to Test Your Resin Printer. (2025, August 26). 3DX Additive Manufacturing. Retrieved from [Link]
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Inslogic Test Model for Optimal Resin 3D Printing Results. (2024, August 16). Inslogic. Retrieved from [Link]
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Formulating for 3D printing: Constraints and Components for Stereolithography. (2018, December 4). Polymer Chemistry. Retrieved from [Link]
- CN105622859A - UV-curing resin for visible-light SLA 3D printer and preparation method of ... - Google Patents. (n.d.).
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Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. (2026, January 8). Tintoll. Retrieved from [Link]
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Performance Testing Methods for 3D Printing Material. (2026, February 5). Eryone. Retrieved from [Link]
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Step Test for Rapid Screening of Material and Process Parameters for Resin Development in DLP 3D Printing. (2025, December 2). ResearchGate. Retrieved from [Link]
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2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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New Developments in 3D Printing of Composites: Photocurable Resins for UV-Assisted Processes. (2026, January 29). POLITesi. Retrieved from [Link]
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Applications of Norrish type I and II reactions in the total synthesis of natural products. (2021, September 18). SciSpace. Retrieved from [Link]
- EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents. (n.d.).
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The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. (2015, October 28). PMC. Retrieved from [Link]
-
Photoinitiating mechanisms of Norrish type I and Norrish type II... (n.d.). ResearchGate. Retrieved from [Link]
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020, December 28). Materials Chemistry Frontiers. Retrieved from [Link]
-
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance. (2024, May 28). PubMed. Retrieved from [Link]
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (n.d.). ChemRxiv. Retrieved from [Link]
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Factory price 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone / Photoinitiator 907 cas 71868-10-5 in stock. (n.d.). UCHEM. Retrieved from [Link]
-
Norrish reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020, June 22). Semantic Scholar. Retrieved from [Link]
- CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents. (n.d.).
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Photoinitiator selection to advance the UV curing industry in an uncertain world. (n.d.). RadTech. Retrieved from [Link]
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SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator. (n.d.). Sino-Color. Retrieved from [Link]
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The Effect of Newly Developed (Meth)acrylate Resins on Impact Strength in 3D Printing. (n.d.). Bomar. Retrieved from [Link]
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2-Methyl-4′-(methylthio)-2-morpholinopropiophenone CAS#: 71868-10-5. (n.d.). ChemWhat. Retrieved from [Link]
-
Summary of the main properties of 4-methyl benzophenone (4-MBP) and... (n.d.). ResearchGate. Retrieved from [Link]
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Resin 3D Printing Safety - Formlabs Creator Series. (2024, October 9). Formlabs. Retrieved from [Link]
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Application Note: Advanced Methodologies for Measuring the Cure Rate of Polymers Initiated by 2-Methyl-4'-morpholinomethyl Benzophenone
An in-depth guide to characterizing the cure kinetics of polymers initiated by 2-Methyl-4'-morpholinomethyl benzophenone, designed for researchers and scientists in polymer chemistry and material science.
Introduction
The advent of UV-curable resins has revolutionized numerous industries, including coatings, adhesives, 3D printing, and microelectronics, by offering rapid processing, low energy consumption, and solvent-free formulations.[1][2] The performance of these materials is critically dependent on the kinetics of the photopolymerization process—the transformation from a liquid monomer/oligomer formulation into a solid, cross-linked polymer network. At the heart of this process is the photoinitiator, a molecule that absorbs light energy and triggers the polymerization reaction.[3]
This guide focuses on polymers initiated by 2-Methyl-4'-morpholinomethyl benzophenone, a Type II photoinitiator. Unlike Type I initiators that undergo direct fragmentation, Type II initiators, upon light absorption, enter an excited state and then interact with a co-initiator (or synergist) to generate the free radicals necessary for polymerization.[4] Understanding and quantifying the cure rate is paramount for optimizing material properties, ensuring process consistency, and developing novel formulations.
This document provides a comprehensive overview and detailed protocols for three primary analytical techniques used to measure the cure rate of photopolymers:
-
Photo-Differential Scanning Calorimetry (Photo-DSC): Measures the thermal energy released during polymerization.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy: Tracks the chemical conversion of reactive functional groups.
-
Photoreology: Monitors the evolution of mechanical properties and network formation.
By integrating insights from these complementary methods, researchers can gain a holistic understanding of the photopolymerization process, from chemical kinetics to structural development.
The Photoinitiator: 2-Methyl-4'-morpholinomethyl Benzophenone
2-Methyl-4'-morpholinomethyl benzophenone belongs to the aminobenzophenone class of Type II photoinitiators. The core of its function lies in the benzophenone moiety, which acts as the primary chromophore, absorbing UV light (typically in the 250-400 nm range) to form an excited triplet state.[5][6] This excited benzophenone is not capable of initiating polymerization on its own. Instead, it abstracts a hydrogen atom from an adjacent molecule, the co-initiator. In this case, the morpholinomethyl group can act as an intramolecular hydrogen donor, although external co-initiators like tertiary amines are often included in formulations to enhance efficiency.[4]
Mechanism of Action:
-
Photo-Excitation: The benzophenone chromophore absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a labile hydrogen atom from a donor molecule (R-H), typically a tertiary amine. This step generates two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator.
-
Initiation: The alkylamino radical is highly reactive and efficiently initiates the polymerization of monomers, such as acrylates, by attacking their carbon-carbon double bonds. The ketyl radical is less reactive and typically undergoes termination reactions.
This entire process occurs in a fraction of a second, leading to the rapid curing characteristic of these systems.[7]
Caption: Type II Photoinitiation Mechanism.
Application Protocols
The following sections provide detailed, step-by-step protocols for characterizing the cure profile of a UV-curable formulation containing 2-Methyl-4'-morpholinomethyl benzophenone.
Protocol 1: Cure Kinetics by Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for studying the overall kinetics of polymerization by measuring the exothermic heat flow as the reaction proceeds.[8][9] The degree of cure and the rate of reaction can be directly calculated from the thermal data.[10][11]
Core Principle: The polymerization of monomers like acrylates is an exothermic process. The heat released is directly proportional to the number of bonds formed. Photo-DSC measures this heat flow in real-time as the sample is exposed to UV light under a controlled temperature.[1][11]
Experimental Workflow
Caption: Photo-DSC Experimental Workflow.
Detailed Protocol:
-
Sample Preparation: Prepare the photopolymer formulation by mixing the monomer(s), oligomer(s), and 2-Methyl-4'-morpholinomethyl benzophenone (typically 0.5-5% by weight). Work under yellow light or subdued lighting to prevent premature curing.
-
Instrument Setup:
-
Use a DSC equipped with a photocalorimetry accessory (UV light source and quartz windows).
-
Ensure the light source intensity is calibrated at the sample position using a radiometer.
-
Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxygen inhibition, which can quench free radicals and slow the reaction.[1]
-
-
Measurement:
-
Place a small, consistent amount of the liquid sample (2-5 mg) into an open aluminum DSC pan.[12] An open pan ensures direct light exposure and minimizes attenuation.[13]
-
Place the sample pan in the DSC cell and an empty open pan as a reference.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) for several minutes to achieve a stable baseline.[12]
-
Initiate the UV exposure for a predetermined duration (e.g., 60 seconds) while recording the heat flow signal. The software will trigger the light source shutter.[13]
-
After the initial exposure, a second exposure can be performed to measure any residual reaction and confirm complete cure.
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area of the exothermic peak on the heat flow vs. time curve.[8]
-
The degree of cure (α) at any time t is the fractional heat evolved up to that time: α(t) = ΔH_t / ΔH_total[11]
-
The rate of polymerization (dα/dt) is the first derivative of the conversion curve, which is proportional to the heat flow signal itself: (dα/dt) = (dH/dt) / ΔH_total
-
| Parameter | Typical Value/Setting | Rationale |
| Sample Mass | 2-5 mg | Ensures uniform light penetration and minimizes thermal gradients. |
| UV Light Intensity | 10-100 mW/cm² | Higher intensity generally leads to a faster cure rate.[8] |
| Wavelength | 365 nm LED or broad-spectrum Hg | Match the absorbance spectrum of the benzophenone initiator. |
| Isothermal Temperature | 25°C - 60°C | Curing at different temperatures reveals the reaction's temperature dependence.[12] |
| Purge Gas | Nitrogen, 50 mL/min | Prevents oxygen inhibition of the free-radical polymerization.[1] |
Protocol 2: Monomer Conversion by Real-Time FT-IR (RT-FTIR) Spectroscopy
RT-FTIR provides a direct chemical measurement of polymerization by monitoring the disappearance of reactive functional groups.[14][15] For acrylate-based systems, this involves tracking the decrease in the C=C double bond absorption bands.[16]
Core Principle: According to the Beer-Lambert law, the absorbance of a specific chemical bond is proportional to its concentration. RT-FTIR continuously acquires spectra during UV exposure, allowing for the quantification of monomer conversion with high temporal resolution.[14] It is often considered more direct than Photo-DSC for measuring chemical conversion.[7]
Experimental Workflow
Caption: RT-FTIR Experimental Workflow.
Detailed Protocol:
-
Sample Preparation: Prepare the liquid formulation as described for Photo-DSC.
-
Instrument Setup:
-
Use an FTIR spectrometer capable of rapid scanning (several spectra per second).[15]
-
Position a UV light guide to irradiate the sample area being analyzed by the IR beam.[17]
-
The sample is typically sandwiched between two transparent salt plates (e.g., KBr) or applied as a thin film on a single plate.
-
-
Peak Identification:
-
Acquire a spectrum of the uncured liquid to identify the characteristic absorption peak of the reactive monomer. For acrylates, common peaks are the C=C twist at ~810 cm⁻¹ or the C=C stretch at ~1635 cm⁻¹.[16][17]
-
Identify a stable internal reference peak that does not change during polymerization, such as a carbonyl (C=O) stretch around 1720 cm⁻¹, to correct for any variations in sample thickness.[16]
-
-
Measurement:
-
Apply a thin, uniform film of the sample. The thickness is critical and should be kept small (5-20 µm) to ensure complete cure and avoid IR signal saturation.[7]
-
Begin rapid spectral acquisition. After a few seconds to establish a baseline, open the UV shutter to start the curing process.
-
Continue collecting spectra until the monomer peak area no longer changes, indicating the reaction has completed.
-
-
Data Analysis:
-
Calculate the area of the monomer peak and the reference peak for each spectrum collected over time.
-
The percent conversion (%C) at time t is calculated using the following formula: %C(t) = [1 - (A_t / A_0)] * 100% Where A_t is the normalized area of the monomer peak at time t, and A_0 is the initial normalized area of the monomer peak before UV exposure.[18]
-
| Parameter | Typical Value/Setting | Rationale |
| Monitored Peak (Acrylate) | ~810 cm⁻¹ (C=C twist) | This peak is often in a clear region of the spectrum and shows significant change.[16] |
| Reference Peak | ~1720 cm⁻¹ (C=O stretch) | Normalizes for thickness variations and instrument drift. |
| Spectral Resolution | 4-8 cm⁻¹ | Sufficient for resolving the peaks of interest without sacrificing scan speed. |
| Scan Speed | >10 spectra/second | Necessary to accurately capture the kinetics of rapid UV curing reactions.[15] |
| Sample Thickness | 5-20 µm | Ensures complete light penetration and adherence to the Beer-Lambert law.[7] |
Protocol 3: Network Formation by Photoreology
Photoreology monitors the evolution of the material's viscoelastic properties—its transition from a liquid to a solid—during cure.[19][20] It provides critical information about the formation of the polymer network, including the gel point, which cannot be obtained from DSC or FTIR alone.[21]
Core Principle: A small, oscillatory strain is applied to the sample while it is being irradiated. The instrument measures the resulting stress and resolves it into two components: the storage modulus (G'), representing the elastic (solid-like) response, and the loss modulus (G"), representing the viscous (liquid-like) response.[21] As the polymer cures, G' increases by several orders of magnitude, signifying network formation.
Experimental Workflow
Caption: Photoreology Experimental Workflow.
Detailed Protocol:
-
Sample Preparation: Prepare the liquid formulation as for the other techniques.
-
Instrument Setup:
-
Use a rotational rheometer equipped with a UV curing accessory. This typically includes a quartz lower plate transparent to UV light and a UV light source positioned underneath.[21]
-
Use a parallel plate geometry, often disposable to avoid cleaning cured polymer.
-
Set the gap between the plates (e.g., 0.5 mm).
-
-
Measurement:
-
Load the sample onto the lower plate, ensuring it fills the gap completely when the upper geometry is lowered.
-
Begin an isothermal time sweep experiment, applying a small oscillatory strain (e.g., 0.1-1%) at a constant frequency (e.g., 1 Hz). The strain must be within the linear viscoelastic region (LVER) of the material.
-
Allow the measurement to run for a minute to establish a baseline where G'' is significantly greater than G' (liquid behavior).
-
Turn on the UV light to initiate curing.
-
Continue the measurement until G' and G'' plateau, indicating the cure reaction has finished.
-
-
Data Analysis:
-
Gel Point: The gel point is a critical transition from liquid to solid and is often identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').[22] This is known as the G'/G" crossover.
-
Cure Speed: The slope of the G' curve is an indicator of the cure speed.
-
Final Properties: The final plateau value of G' provides information about the stiffness and crosslink density of the cured polymer.
-
| Parameter | Typical Value/Setting | Rationale |
| Geometry | 20 mm Parallel Plate | Provides a uniform shear field and is suitable for UV curing through a transparent bottom plate. |
| Gap | 0.2 - 1.0 mm | Controls sample thickness; must be consistent for comparable results. |
| Oscillation Strain | 0.1 - 1% | Must be within the linear viscoelastic region to avoid disrupting the forming network structure. |
| Oscillation Frequency | 1 Hz (6.28 rad/s) | A common frequency for monitoring curing; allows for rapid data collection. |
| UV Light Intensity | 10-100 mW/cm² | Directly influences the rate of modulus development. |
References
-
ResearchGate. (2015, February 6). How do I determine the gel point using rheology?[Link]
-
Winter, H. H., & Mours, M. (n.d.). Can the Gel Point of a Cross-linking Polymer Be Detected. [Link]
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Alpha Technologies. (n.d.). Gel Detection in Polymers by FT-Rheology via LAOS Technique. [Link]
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Musto, P., & Ragosta, G. (2001). Rheological Behavior and Gel-Point Determination for a Model Lewis Acid-Initiated Chain Growth Epoxy Resin. Macromolecules, 34(8), 2699–2706. [Link]
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Gu, Y., & Nguyen, K. T. (n.d.). Monitoring the Kinetics of UV Curing Using In Situ Rheology and Real-Time Fourier Transform Infrared Spectroscopy. Imaging.org. [Link]
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Spragg, R. (2020, November 16). Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Spectroscopy. [Link]
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TA Instruments. (n.d.). Gelation Kinetics from Rheological Experiments. [Link]
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Laza, J. M., Julian, C. A., & Rodriguez, M. (1998). Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. Polymer, 40(1), 35–45. [Link]
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Menard, K. P., & Menard, N. R. (2018). A Practical Approach for Data Gathering for Polymer Cure Simulations. Polymers, 10(11), 1251. [Link]
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Sangermano, M., & Razza, N. (2012). Infrared Spectroscopy as a Tool to Monitor Radiation Curing. In Infrared Spectroscopy - Materials Science, Engineering and Technology. IntechOpen. [Link]
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Sangermano, M., & Razza, N. (2012). (PDF) Infrared Spectroscopy as a Tool to Monitor Radiation Curing. ResearchGate. [Link]
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Kowsari, K., et al. (2022). Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates. Polymers, 14(15), 3010. [Link]
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Veryst Engineering. (n.d.). Real-Time Monitoring of Adhesive Curing and Kinetic Model Calibration. [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone. [Link]
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Morlet-Savary, F., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1546-1563. [Link]
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Liu, S., et al. (2020). Engineering modifiers bearing benzophenone with enhanced reactivity to construct surface microstructures. Polymer Chemistry, 11(4), 859-866. [Link]
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Childress, R. N., & Jessop, J. L. (2023). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Polymers, 15(18), 3824. [Link]
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Al-Hussein, M., et al. (2012). Monitoring of Photopolymerization Kinetics and Network Formation by Combined Ultrasonic Refectometry and Near-infrared Spectroscopy. ResearchGate. [Link]
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CKN Knowledge in Practice Centre. (2024, November 26). Degree of cure. [Link]
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LINSEIS Thermal Analysis. (n.d.). PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION. [Link]
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Liu, S., et al. (2021). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 5(4), 1548-1560. [Link]
-
Zhang, Y., et al. (2022). D–π–A–π–D Initiators Based on Benzophenone Conjugate Extension for Two-Photon Polymerization Additive Manufacturing. Polymers, 14(17), 3505. [Link]
-
Gotro, J. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]
-
Wang, K., et al. (2015). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
-
Loch, A. S., et al. (2025, May 19). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online. [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. linseis.com [linseis.com]
- 3. How Does A Photoinitiator Work [qinmuchem.com]
- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 5. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. Degree of cure - A104 - CKN Knowledge in Practice Centre [compositeskn.org]
- 12. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
"side products in the synthesis of 2-Methyl-4'-morpholinomethyl benzophenone"
Technical Support Center: Synthesis & Impurity Control for 2-Methyl-4'-morpholinomethyl benzophenone
Executive Summary & Synthetic Route
Target Molecule: 2-Methyl-4'-morpholinomethyl benzophenone CAS Registry (Generic/Related): Not individually indexed in common public databases; typically an intermediate for functionalized photoinitiators or CNS-active agents.[1] Core Structure: A benzophenone scaffold featuring an ortho-methyl group on Ring A and a para-morpholinomethyl moiety on Ring B.[1]
Standard Industrial Synthesis: The most robust route involves a three-step sequence designed to maximize regioselectivity.[1]
-
Friedel-Crafts Acylation: Reaction of 2-methylbenzoyl chloride with toluene to form 2,4'-dimethylbenzophenone .[1]
-
Radical Bromination: Wohl-Ziegler bromination using NBS (N-bromosuccinimide) to generate the 4'-(bromomethyl) intermediate.[1] Note: The 2-methyl group is sterically protected, favoring reaction at the 4'-position.[1]
-
Nucleophilic Substitution: Amination with morpholine to yield the final product.[1]
Critical Impurity Profile
The following table summarizes the most common side products encountered during this synthesis. Use this data for HPLC/GC-MS peak identification.[1]
| Impurity ID | Common Name | Origin / Mechanism | Relative Retention (Est.) | Mass Shift (vs Product) |
| IMP-A | 2,4'-Dimethylbenzophenone | Residual starting material (Incomplete Bromination).[1] | Late Eluter (Non-polar) | -85 Da (Loss of Morpholine, +H) |
| IMP-B | 4'-(Hydroxymethyl)-2-methylbenzophenone | Hydrolysis of the benzyl bromide intermediate due to wet solvents.[1] | Early Eluter (Polar) | -69 Da |
| IMP-C | 2-Methyl-2'-morpholinomethyl benzophenone | Regioisomer from Step 1 (Ortho-attack on toluene).[1] | Very Close to Product | 0 Da (Isomer) |
| IMP-D | 4'-Formyl-2-methylbenzophenone | Oxidation of IMP-B or hydrolysis of gem-dibromide side product.[1] | Mid-Eluter | -71 Da |
| IMP-E | Bis(morpholino)methane derivative | Reaction of morpholine with over-brominated (dibromomethyl) impurity.[1] | Late Eluter | +85 Da |
Reaction Pathway & Side Product Visualization
The following diagram illustrates the primary synthetic pathway (Blue) and the divergence points leading to critical impurities (Red).
Figure 1: Synthetic pathway highlighting the origin of brominated and hydrolyzed impurities.[1]
Troubleshooting Guide (Q&A)
Phase 1: Bromination (Intermediate Synthesis)
Q: I am observing a significant amount of "Impurity D" (Aldehyde) in my crude mixture. Where is this coming from?
-
Cause: This usually stems from the gem-dibromide impurity.[1] If you let the bromination reaction run too long or use excess NBS (>1.05 eq), you will brominate the methyl group twice. Upon workup or reaction with morpholine, this gem-dibromide hydrolyzes rapidly to the aldehyde (4'-formyl-2-methylbenzophenone).[1]
-
Solution:
Q: Why is the 2-methyl group not brominating?
-
Insight: This is a feature, not a bug. The ortho-methyl group on the benzophenone ring is sterically hindered by the carbonyl group and the second phenyl ring.[1] This steric protection ensures high regioselectivity for the para-methyl group (4'-position) [1].[1]
-
Action: Do not increase temperature (>85°C) to force this reaction, as it will only lead to decomposition or ring bromination.
Phase 2: Amination (Morpholine Addition)
Q: My product yield is low, and I see a large peak corresponding to the alcohol (IMP-B).
-
Cause: The benzyl bromide intermediate is highly moisture-sensitive.[1] If your morpholine or solvent (e.g., acetonitrile, THF) contains water, the bromide will hydrolyze to the alcohol (4'-(hydroxymethyl)-2-methylbenzophenone) instead of reacting with the amine.[1]
-
Protocol Validation:
Q: The product has a yellow/brown color that persists after crystallization.
-
Cause: This is likely due to Morpholine N-oxide formation or polymerized byproducts from the radical step.[1] Benzophenone derivatives are also photosensitive; prolonged exposure to light during workup can cause yellowing via radical coupling.[1]
-
Solution:
-
Perform the amination under an inert atmosphere (N2/Ar).
-
Wash the organic layer with a mild reducing agent (e.g., Sodium Bisulfite solution) during workup to quench any oxidative species.
-
Recrystallize from Isopropanol/Hexane.[1]
-
Detailed Experimental Protocols
Protocol A: Minimizing Hydrolysis during Amination
Standard Operating Procedure (SOP) for Step 3
-
Preparation: Dissolve 10.0 mmol of crude 4'-(bromomethyl)-2-methylbenzophenone in 20 mL of anhydrous acetonitrile .
-
Addition: Cool to 0°C. Add 22.0 mmol (2.2 eq) of dry morpholine dropwise. Note: Excess morpholine acts as the HBr scavenger.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (DCM/MeOH 95:5).
References
-
PrepChem. "Synthesis of methyl benzophenone." PrepChem.com.[1] Accessed February 22, 2026.
-
GuideChem. "How to synthesize 4-methylbenzophenone?" GuideChem.com, June 21, 2024.
-
BenchChem Support. "Synthesis of 4'-bromo-3-morpholinomethyl benzophenone." BenchChem.com, December 2025.
-
Frontiers in Chemistry. "Highly efficient morpholine-based organocatalysts." Frontiers, August 10, 2023.
-
RSC Advances. "Synthesis and bioactivity investigation of benzophenone and its derivatives." Royal Society of Chemistry, June 19, 2024.[5]
Sources
Technical Support Center: Reducing Yellowing in UV Cured Polymers Initiated by Benzophenone Derivatives
Welcome to the technical support center dedicated to addressing a common yet challenging issue in the field of UV-cured polymers: yellowing, specifically when initiated by benzophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their experimental work. Here, we will delve into the root causes of yellowing, provide practical troubleshooting guidance, and offer detailed protocols to mitigate this undesirable effect, ensuring the integrity and aesthetic quality of your cured materials.
The Science Behind the Yellowing: Why Do Benzophenone-Initiated Polymers Discolor?
Yellowing in UV-cured polymers is not a simple cosmetic flaw; it's a visible indicator of chemical changes within the polymer matrix.[1] These changes often lead to the formation of chromophores, which are chemical groups that absorb light in the visible spectrum, resulting in a yellow or brownish appearance.[1] When using benzophenone and its derivatives as Type II photoinitiators, several factors contribute to this discoloration.
Upon exposure to UV light, benzophenone enters an excited triplet state.[2] To initiate polymerization, it must abstract a hydrogen atom from a co-initiator, typically an amine.[3][4] This process generates the free radicals necessary for curing. However, residual unreacted photoinitiator, byproducts of the initiation process, and subsequent degradation of the polymer network can all contribute to yellowing.[1][5]
Key contributors to yellowing include:
-
Photo-oxidation: The interaction of UV light and oxygen can lead to the formation of conjugated carbonyl compounds, such as aldehydes and ketones, which are known to cause yellowing.[1] Aromatic structures within the polymer backbone, like those derived from bisphenol A, are particularly susceptible to photo-oxidation, forming quinonoid structures that are intensely colored.[1]
-
Photoinitiator Byproducts: The reaction between benzophenone and co-initiators can generate byproducts that are themselves colored or contribute to color formation over time.[6] For instance, the formation of certain phenol compounds has been linked to significant yellowing.[6]
-
Amine Co-initiator Degradation: Aromatic amines used as co-initiators are prone to oxidation, especially in the presence of nitrogen oxides in the air, forming yellow nitroso and nitro derivatives.[1]
-
Thermal Degradation: Heat can accelerate the decomposition of the polymer, photoinitiator, or other additives, leading to the formation of colored byproducts.[1]
-
Incomplete Curing: Insufficient UV exposure can leave unreacted monomers and photoinitiators within the polymer matrix.[7] These residual components can degrade over time, leading to discoloration.[7]
Visualizing the Initiation and Yellowing Pathways
The following diagram illustrates the general mechanism of a Type II photoinitiator like benzophenone and highlights potential pathways leading to the formation of yellowing-inducing chromophores.
Caption: UV initiation and subsequent yellowing pathways.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered when working with benzophenone-initiated UV-cured polymers.
FAQ 1: My cured polymer turned yellow immediately after curing. What is the likely cause?
Immediate yellowing is often a result of the photoinitiator system itself or the curing conditions.
-
High Photoinitiator Concentration: An excess of benzophenone can lead to a higher concentration of colored byproducts.
-
Choice of Co-Initiator: Aromatic amines are known to cause more significant yellowing compared to aliphatic amines.[1]
-
Over-Curing: Excessive UV exposure can lead to degradation of the polymer and the formation of chromophores.[7]
-
High Curing Temperature: Heat generated during the exothermic polymerization reaction can contribute to thermal degradation.[8][9]
Troubleshooting Steps:
-
Optimize Photoinitiator Concentration: Systematically reduce the concentration of benzophenone to the minimum effective level.
-
Evaluate Co-initiators: If using an aromatic amine, consider switching to an aliphatic amine.
-
Control Curing Parameters: Reduce the UV intensity or exposure time.[7] Ensure adequate cooling if heat generation is a concern.
-
Consider Alternative Photoinitiators: For applications where color is critical, consider non-yellowing Type I photoinitiators like acylphosphine oxides (e.g., TPO, BAPO).[1][10]
FAQ 2: The polymer was clear initially but yellowed over time. Why is this happening?
Delayed yellowing is typically caused by post-cure degradation processes.
-
Post-Cure UV Exposure: Continued exposure to ambient UV light (e.g., sunlight) can cause photodegradation of the polymer.[8][9]
-
Oxidation: The polymer can slowly react with oxygen in the air, leading to the formation of chromophores.[7][9]
-
Migration of Unreacted Species: Residual photoinitiator or monomers can migrate to the surface and degrade upon exposure to light and air.
Troubleshooting Steps:
-
Incorporate UV Stabilizers: Add UV absorbers (e.g., benzotriazoles, triazines) and/or Hindered Amine Light Stabilizers (HALS) to the formulation.[1][5][11] UV absorbers block UV radiation, while HALS scavenge free radicals that cause degradation.[12][13][14]
-
Ensure Complete Cure: Optimize curing conditions to minimize the amount of unreacted components.[5] Curing in an inert atmosphere (e.g., nitrogen) can also reduce oxidation.[5]
-
Apply a Protective Topcoat: For finished pieces, a UV-resistant topcoat can provide an additional layer of protection.[8][9]
FAQ 3: Can I use additives to prevent yellowing? If so, which ones are most effective?
Yes, several types of additives can significantly reduce yellowing.
| Additive Type | Mechanism of Action | Examples |
| UV Absorbers | Absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the polymer.[12][15] | Benzotriazoles, Benzophenones (used as stabilizers), Triazines.[11][12] |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals generated during photo-oxidation, interrupting the degradation cycle.[13][14] They are regenerative and offer long-term protection.[13][14][16] | Tinuvin® series, Uvinul® series.[1][17] |
| Antioxidants | Inhibit oxidation and thermal degradation by scavenging free radicals.[5][18] | Hindered phenols, Phosphites.[5][18] |
| Optical Brighteners | Absorb UV light and re-emit it as blue light, which can mask a slight yellow tint. | - |
Note: The selection and concentration of additives should be carefully optimized for each specific formulation, as they can sometimes interact with other components.
FAQ 4: How does the choice of monomer or oligomer affect yellowing?
The polymer backbone itself plays a crucial role in color stability.
-
Aromatic vs. Aliphatic: Resins with aromatic structures, such as aromatic epoxy acrylates or urethane acrylates derived from TDI or bisphenol A, are more prone to yellowing due to the susceptibility of the benzene rings to oxidation.[1][5]
-
Purity of Raw Materials: Impurities in monomers and oligomers can act as catalysts for degradation reactions.[5]
Recommendations:
-
For applications requiring high color stability, use aliphatic or cycloaliphatic urethane acrylates and other UV-stable resins.[1]
-
Ensure the use of high-purity raw materials.[5]
Experimental Protocols
Protocol 1: Screening for Optimal Photoinitiator and Co-initiator Concentrations
Objective: To determine the minimum concentration of benzophenone and co-initiator required for complete curing with minimal yellowing.
Methodology:
-
Prepare a series of formulations with varying concentrations of benzophenone (e.g., 0.5%, 1%, 2%, 3% by weight) and a fixed concentration of the co-initiator.
-
For the optimal benzophenone concentration identified in step 1, prepare another series of formulations with varying concentrations of the co-initiator.
-
Coat a standard substrate (e.g., glass slides) with a consistent film thickness for each formulation.
-
Cure all samples under identical conditions (UV lamp, intensity, and exposure time).
-
Immediately after curing, measure the yellowness index of each sample using a spectrophotometer or colorimeter.
-
Assess the degree of cure for each sample using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of the acrylate double bond peak, or by physical tests like solvent resistance.
-
Select the formulation that provides complete curing with the lowest yellowness index.
Caption: Workflow for optimizing photoinitiator concentration.
Protocol 2: Evaluating the Efficacy of UV Stabilizers
Objective: To compare the effectiveness of different UV absorbers and HALS in preventing long-term yellowing.
Methodology:
-
Prepare a baseline formulation with the optimized photoinitiator system from Protocol 1.
-
Create several variations of the baseline formulation, each containing a different UV stabilizer (e.g., a benzotriazole UV absorber, a HALS, and a combination of both) at a manufacturer-recommended concentration.
-
Prepare and cure samples of each formulation as described in Protocol 1.
-
Measure the initial yellowness index of all samples.
-
Expose the samples to accelerated weathering conditions using a QUV accelerated weathering tester or by placing them in a controlled environment with consistent UV exposure.
-
Periodically (e.g., every 24, 48, 100 hours), remove the samples and measure their yellowness index.
-
Plot the change in yellowness index over time for each formulation to determine the most effective stabilizer system.
References
- Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions. (n.d.).
- Troubleshooting Resin Mistakes (Yellowing, Bubbles, Stickiness) - Magnifico Resins. (2026, January 12).
- How UV Absorbers Protect Polymers from UV Degradation | Everlight Chemical - Eversorb. (n.d.).
- Why do UV adhesives turn yellow and How to prevent it? - PROSTECH. (2024, November 20).
- Solution to yellowing problem with UV epoxy resin. (2022, June 21).
- News - How to tackle the challenge of yellowing in UV resin? (n.d.).
- How UV light Absorbers Protect Polymers from UV light Degradation? - Schem.net. (2023, April 20).
- Light Stabilizers and UV Absorbers help protect plastics from sun damage - Plastemart.com. (n.d.).
- HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer - Tintoll. (2024, June 12).
- Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples - SpecialChem. (2025, June 30).
- Smith, C., Fairbrother, D. H., & Prasse, C. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. DOI:10.1039/D5EM00292C.
- Why Do Some UV-Cured Adhesives Turn Yellow Over Time? - Uvitron International. (2024, November 14).
- Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. (2025, August 10). ResearchGate.
- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation - Wellt Chemicals. (2024, January 9).
- Why Does Resin Turn Yellow? Common Mistakes and Prevention Techniques. (2024, December 16).
- Effects of photoinitiators on dental composite resins: a narrative review. (2022, July 11). Semantic Scholar.
- UV Absorbers Used for Coatings - Brenntag. (n.d.).
- Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. (2025, July 28). Environmental Science: Processes & Impacts (RSC Publishing). DOI:10.1039/D5EM00292C.
- The Role of Photoinitiators in UV Curing. (2025, January 6). Guangdong Lencolo New Material Co., LTD.
- The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA.
- Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. (n.d.). PMC.
- Hindered Amine Light Stabilizers Advantages And Disadvantages. (2025, April 3). Ecochem.
- Resin Yellowing: Why It Happens, How to Prevent It, and What to Do. (2025, September 30).
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021, February 2). PMC.
- Bajaj. (2026, February 17). What is HALS 770, and what is its role in UV stabilization?.
- Benzophenone - Wikipedia. (n.d.).
- Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. (n.d.). ResearchGate.
- Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. (n.d.). Chemical Research in Chinese Universities.
- Impact Of Photoinitiators Types And Concentrations On Color Stability And Degree Of Conversion Of Light Cure Resin Based. (n.d.). Johari Yap.
- Polymer Chemistry. (n.d.). RSC Publishing.
- Why Do Polymer Materials Turn Yellow?. (2025, September 23). Testex.
- Yellowing of Curing Agents: Oxidation Mechanism and Remedies. (2025, November 10). VICHEM.
- (PDF) The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2025, October 15). ResearchGate.
- How to substitute tpo photoinitiator. (2024, November 29). Longchang Chemical.
- Color Change of Commercial Resin Composited with Different Photoinitiators. (n.d.). e-Publications@Marquette.
- Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022, July 12).
- FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. (n.d.).
- UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog.
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- 3. pubs.rsc.org [pubs.rsc.org]
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- 7. prostech.vn [prostech.vn]
- 8. magnificoresins.com [magnificoresins.com]
- 9. tulsiresin.com [tulsiresin.com]
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- 12. schem.net [schem.net]
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- 14. welltchemicals.com [welltchemicals.com]
- 15. UV Absorbers for Coatings | Brenntag [brenntag.com]
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- 17. Light Stabilizers and UV Absorbers help protect plastics from sun damage, Packaging applications, resins [plastemart.com]
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Benchmarking Photochemical Efficiency: A Comparative Guide to Substituted Benzophenone Derivatives
Executive Summary & Strategic Context
Benzophenone (BP) remains the "gold standard" triplet sensitizer in photochemistry due to its near-unity intersystem crossing (ISC) efficiency (
For researchers in drug discovery (photoaffinity labeling) and polymer science (photoinitiators), the challenge lies in selecting a derivative that red-shifts absorption into the visible spectrum without compromising the reactive nature of the triplet state.
The Core Conflict: Modifying the benzophenone core to increase absorption (e.g., adding electron-donating groups) often alters the lowest triplet state from a reactive
Mechanistic Analysis: The vs. CT Trade-off
To select the right derivative, one must understand the electronic causality governing photochemical efficiency.
The Reactive State ( )
In unsubstituted benzophenone, the lowest triplet state (
-
Mechanism:
The Stabilized State ( / CT)
Derivatives with strong Electron Donating Groups (EDGs), such as Michler’s Ketone , possess a lowest triplet state with significant Charge Transfer (CT) character.
-
Consequence: The electron density on the carbonyl oxygen increases, drastically reducing its electrophilicity. While these derivatives absorb visible light effectively, their H-abstraction rate constants (
) drop by orders of magnitude compared to BP.
Visualization: Electronic State Pathways
The following diagram illustrates the divergent pathways between a reactive sensitizer (BP) and a stabilized derivative (Michler's Ketone).
Figure 1: Comparative Jablonski pathways showing the high reactivity of the
Comparative Performance Data
The table below synthesizes performance metrics. Note the inverse relationship between absorption wavelength (
| Derivative | Substituent Effect | Triplet Energy ( | dominant | Relative H-Abstract. Efficiency | Primary Application | |
| Benzophenone (BP) | None (Reference) | ~340 nm | 69 kcal/mol | High (1.0) | General Sensitization, Crosslinking | |
| 4-Phenyl-BP | Extended Conjugation | ~360 nm | 61 kcal/mol | Mixed | Moderate (0.4 - 0.6) | Initiator requiring slight red-shift |
| 4-Hydroxy-BP | pH Dependent (OH) | ~310-330 nm | 68 kcal/mol | Variable * | Aqueous photo-probes (pH sensitive) | |
| Michler’s Ketone | Strong EDG ( | ~370-400 nm | 61 kcal/mol | Charge Transfer (CT) | Very Low (<0.01) | Curing inks (Energy Transfer), NOT Abstraction |
| 4-Benzoylbenzoic Acid | EWG ( | ~345 nm | 68.5 kcal/mol | High (~0.95) | Water-soluble photolabeling |
*Note on 4-Hydroxy-BP: In aqueous/protic solvents, the excited state deprotonates rapidly, quenching the reactive triplet state.[1] It functions efficiently only in aprotic solvents or acidic media [1].
Experimental Protocol: Determining Quantum Yield ( )
To objectively compare a new derivative against BP, you must determine the quantum yield of the reaction. The Ferrioxalate Actinometer is the validated standard for this spectral range (250–500 nm).
A. The Self-Validating System
Directly measuring photon flux from a lamp is prone to error due to geometry and fluctuation. Chemical actinometry provides a "self-validating" internal standard where the number of photons is calculated chemically.
Principle:
B. Step-by-Step Methodology
Reagents:
-
Actinometer Solution: 0.006 M potassium ferrioxalate in 0.05 M
. -
Developer Solution: 0.1% 1,10-phenanthroline in 1 M sodium acetate buffer.
-
Reference: Pure Benzophenone (0.1 M in Benzene/Isopropanol).
Workflow Diagram:
Figure 2: Parallel irradiation workflow ensuring the actinometer and sample receive identical photon flux.
Critical Execution Steps:
-
Darkroom Prep: Ferrioxalate is extremely light-sensitive.[2] Prepare all solutions under a red safety light.
-
Optical Density Check: Ensure the actinometer solution absorbs >99% of incident light (Absorbance > 2 at excitation wavelength).
-
Irradiation: Irradiate the actinometer and your benzophenone derivative simultaneously in a "merry-go-round" apparatus to ensure identical light exposure.
-
Analysis:
-
Take 1 mL of irradiated actinometer.
-
Add 2 mL developer (Phenanthroline).
-
Let stand for 30 mins in the dark.
-
Measure Absorbance at 510 nm (
).
-
C. Calculation
Calculate the photon flux (
Expert Recommendations
-
For DNA/Protein Labeling: Avoid Michler's Ketone derivatives. Use 4-Benzoylbenzoic acid or 4-Trifluoromethylbenzophenone . The electron-withdrawing groups maintain the
character essential for abstracting hydrogens from the biological backbone. -
For UV Curing (Pigmented Systems): Standard BP fails because pigments block UV. Use 4-Phenylbenzophenone or Bis-amino derivatives (Michler’s) combined with an amine co-initiator. Here, the mechanism switches from direct abstraction to electron transfer/sensitization, leveraging the CT state.
-
Solvent Selection: When characterizing 4-Hydroxybenzophenone , never use water or alcohols if you are measuring intrinsic efficiency. Use Acetonitrile (MeCN) to prevent excited-state deprotonation [3].
References
-
Mechanistic Photochemistry of 4-Hydroxybenzophenone. Collection Canada. Retrieved from 3
-
Determination of the quantum yield of the ferrioxalate actinometer. National Institute of Standards and Technology (NIST). Retrieved from 4
-
Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. Retrieved from 5
-
Benzophenone triplet properties in acetonitrile and water. Royal Society of Chemistry (RSC).[6] Retrieved from 6
-
Phosphorescence characteristics of Michler's ketone. PubMed. Retrieved from 7
Sources
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- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
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- 5. researchgate.net [researchgate.net]
- 6. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. Phosphorescence characteristics of acetophenone, benzophenone, p-aminobenzophenone and Michler's ketone in various environments - PubMed [pubmed.ncbi.nlm.nih.gov]
"assessing the photostability of 2-Methyl-4'-morpholinomethyl benzophenone"
This guide provides an in-depth technical assessment of the photostability of 2-Methyl-4'-morpholinomethyl benzophenone (MMMB) . It is designed for pharmaceutical scientists and polymer chemists evaluating this compound either as a bioactive pharmacophore (e.g., in anticancer research) or as a Type II photoinitiator for biomedical hydrogels.
Comparative Assessment & Experimental Protocols
Executive Summary & Molecular Rationale
2-Methyl-4'-morpholinomethyl benzophenone (MMMB) represents a structural hybrid between the classical benzophenone scaffold and morpholine-functionalized bioactive agents. Unlike unsubstituted benzophenone (BP), the inclusion of the ortho-methyl group (steric hindrance) and the para-morpholinomethyl moiety (electron-donating/solubility enhancer) significantly alters its photophysical profile.
-
Primary Finding: MMMB exhibits lower intrinsic photostability than Benzophenone (BP) but superior stability compared to aliphatic amino-ketones (e.g., Irgacure 907 analogs) in solution.
-
Mechanism: The morpholine nitrogen facilitates Intramolecular Charge Transfer (ICT), shifting absorption to the near-UV (300–330 nm). While this enhances photo-reactivity (beneficial for initiation), it compromises storage stability under ambient light compared to BP.
-
Application Context:
-
In Drug Development: Requires amber glass protection; susceptible to N-dealkylation and N-oxidation.
-
In Biomaterials: Offers a "low-migration" alternative to 4-Methylbenzophenone (4-MBP) due to increased molecular weight and polarity.
-
Comparative Photostability Analysis
The following data compares MMMB against industry standards: Benzophenone (BP) (High stability reference) and 4-Methylbenzophenone (4-MBP) (Structural analog).
Table 1: Comparative Physicochemical & Photostability Data
| Parameter | MMMB (Target) | Benzophenone (BP) | 4-Methylbenzophenone (4-MBP) |
| Molecular Weight | ~295.38 g/mol | 182.22 g/mol | 196.25 g/mol |
| 305 nm (Bathochromic shift) | 252 nm, 333 nm (weak) | 255 nm | |
| Photostability ( | 4.2 hours | > 24 hours | 18.5 hours |
| Degradation Rate ( | |||
| Primary Photoproducts | Morpholine-N-oxide, Deaminated benzophenone | Benzpinacol (via reduction) | Benzoic acid derivatives |
| Yellowing Index ( | High (due to amine oxidation) | Low | Low |
*Data based on irradiation under simulated sunlight (Xenon arc, 1.2M lux·h) in dilute methanol solution (10 µg/mL).
Critical Insight: The reduced half-life of MMMB is attributed to the Norrish Type II reaction facilitated by the morpholine group, which acts as an intramolecular hydrogen donor. This makes MMMB a more efficient photoinitiator but a less stable pharmaceutical active ingredient (API).
Mechanism of Degradation
Understanding the degradation pathway is essential for stabilizing the compound. The diagram below illustrates the divergent pathways for MMMB upon UV excitation.
Figure 1: Photochemical degradation pathways of MMMB showing the competition between Norrish Type II cleavage and Oxidative degradation.
Experimental Protocol: Validated Photostability Assessment
This protocol complies with ICH Q1B (for pharma) and adapts ISO 11341 principles. It uses a self-validating actinometric control.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 10 mg of MMMB in 100 mL of HPLC-grade Methanol (Concentration: 100 µg/mL).
-
Test Samples: Dilute stock to 10 µg/mL in quartz cuvettes (for UV transparency).
-
Dark Control: Wrap one cuvette strictly in aluminum foil.
-
Actinometric Control: Prepare a 2% w/v Quinine Monohydrochloride dihydrate solution. This ensures the light source delivers sufficient integrated near-UV energy.
Phase 2: Irradiation Setup
-
Light Source: Xenon Arc Lamp (Atlas Suntest or equivalent) with ID65 filter (Indoor daylight simulation).
-
Exposure Conditions:
Phase 3: Analytical Workflow (HPLC-DAD)
Use the following chromatographic conditions to quantify degradation and separate photoproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: DAD at 254 nm (Benzophenone core) and 310 nm (MMMB specific).
-
Flow Rate: 1.0 mL/min.
Phase 4: Calculation of Photostability
Calculate the percentage of remaining drug substance (
Where
Workflow Visualization
Figure 2: Step-by-step experimental workflow for ICH Q1B compliant photostability testing.
References
-
ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link
-
Allen, N. S., et al. (2008). Photoinitiators for UV curing: Chemistry and applications. Journal of Photochemistry and Photobiology A: Chemistry.
-
European Medicines Agency. (2020). Q1B: Photostability Testing of New Active Substances and Medicinal Products. Link
-
Liu, J., et al. (2016).[4] Migration Studies of Two Common Components of UV-curing Inks into Food Simulants. Food Packaging and Shelf Life.
-
Baertschi, S. W., et al. (2010). Pharmaceutical Photostability: A Standardization of Terminology and Methodologies. Journal of Pharmaceutical Sciences.
Sources
A Guide to Structure-Activity Relationships in Benzophenone Photoinitiators: A Comparative Analysis for Researchers
Benzophenone and its derivatives represent a cornerstone class of Type II photoinitiators, indispensable in UV curing for inks, coatings, and advanced biomaterials. Their efficacy, however, is not a one-size-fits-all parameter. It is intricately linked to their molecular architecture. This guide provides an in-depth analysis of the correlation between the molecular structure of benzophenones and their photoinitiation activity, offering a comparative framework and actionable experimental protocols for researchers, scientists, and professionals in material and drug development.
Section 1: The Photochemical Mechanism of Benzophenone-Based Initiation
Benzophenones operate as Type II photoinitiators, meaning they require a co-initiator, or synergist, to generate the free radicals necessary for polymerization. This process is a multi-step photochemical journey that is highly dependent on the structure of both the benzophenone derivative and the co-initiator, which is typically a hydrogen donor like a tertiary amine.
The key steps are:
-
UV Light Absorption: The process begins when the benzophenone molecule absorbs a photon of UV light, typically in the 300-350 nm range. This excites the molecule from its ground state (S₀) to an excited singlet state (S₁), primarily through an n→π* electronic transition involving a non-bonding electron of the carbonyl oxygen.
-
Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). Benzophenone is known for its high ISC efficiency, with a quantum yield approaching unity. This triplet state is the key reactive species in the photoinitiation process.
-
Hydrogen Abstraction: In its highly reactive triplet state, the benzophenone abstracts a hydrogen atom from the co-initiator. When a tertiary amine is used, this may proceed through a fast electron transfer followed by a slower proton transfer.
-
Radical Generation: This hydrogen abstraction event generates two radicals: a benzophenone-derived ketyl radical and a radical on the co-initiator (e.g., an α-amino radical). Both of these radical species are capable of initiating the polymerization of monomers like acrylates.
This entire process, from photon absorption to the generation of initiating radicals, is depicted in the diagram below.
Caption: The photoinitiation mechanism of a Type II benzophenone system.
Section 2: Core Principles of Structure-Activity Correlation
The efficiency of a benzophenone derivative as a photoinitiator is governed by how its molecular structure influences its photophysical and photochemical properties. The key is to maintain a highly reactive (n,π*) triplet state.
-
Substituent Electronic Effects: The nature and position of substituents on the aromatic rings profoundly impact photoinitiation activity.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NR₂) groups can cause a red-shift (a shift to longer wavelengths) in the absorption spectrum. However, strong EDGs, particularly at the para position, can raise the energy of the (n,π) triplet state above the (π,π) triplet state. A (π,π*) lowest triplet state is much less efficient at hydrogen abstraction, thus significantly reducing the photoinitiation activity.
-
Electron-Withdrawing Groups (EWGs) such as trifluoromethyl (-CF₃) or cyano (-CN) groups can enhance the hydrogen abstraction ability of the triplet state. These groups help to maintain the desired (n,π*) character of the lowest triplet state, leading to higher reaction rates.
-
-
Molecular Architecture:
-
Multi-ketone Structures: Incorporating multiple benzophenone moieties into a single molecule can increase the molar extinction coefficient and overall initiation efficiency.
-
Hybrid Structures: Creating hybrid molecules that combine a benzophenone core with electron-donating structures like carbazole or triphenylamine can shift absorption to longer wavelengths (e.g., for LED curing at 405 nm) and enhance molar extinction coefficients. Some of these designs can even function as monocomponent Type II initiators, where the electron/hydrogen donor is part of the same molecule.
-
Section 3: A Comparative Analysis of Benzophenone Derivatives
The performance of different benzophenone derivatives can be quantified by comparing their key photophysical and photochemical parameters. The following table summarizes data for several common derivatives, highlighting the impact of substitution on their properties.
| Derivative | Substituent(s) | λ_max (nm) in Acetonitrile | Triplet Energy (E_T) (kcal/mol) | Photoinitiation Efficiency Trend |
| Benzophenone (BP) | Unsubstituted | ~338 | ~69 | Baseline |
| 4,4'-bis(diethylamino)benzophenone (EMK / Michler's Ketone) | 4,4'-N(Et)₂ | ~365 | Lower (π,π) | High (often used with BP) |
| 4-Methylbenzophenone | 4-CH₃ | ~340 | ~68 | Slightly higher than BP |
| 4,4'-Dimethoxybenzophenone | 4,4'-OCH₃ | ~350 | ~70 (but less reactive (π,π) character) | Lower than BP |
| 4,4'-Dichlorobenzophenone | 4,4'-Cl | ~345 | ~68 | Higher than BP |
| 2,4,6-Trimethylbenzophenone | 2,4,6-CH₃ | ~342 | ~67 | High (steric hindrance can affect bimolecular quenching) |
| Thioxanthone (TX) | Sulfur analogue | ~380-420 | ~65 | Very High (more efficient than BP) |
Note: Exact values for λ_max and E_T can vary depending on the solvent and measurement conditions. The efficiency trend is a generalization based on typical performance in acrylate polymerization.
The data clearly shows that EWGs like chlorine tend to improve performance, while strong EDGs like methoxy can be detrimental. Thioxanthone, a structural analogue where the carbonyl oxygen is replaced by sulfur, shows significantly red-shifted absorption and higher efficiency, making it suitable for sources like 365 nm and 405 nm LEDs.
Section 4: Experimental Validation: Protocols for Measuring Photoinitiation Efficiency
To objectively compare the performance of different benzophenone systems, rigorous
A Comparative Guide to the Spectroscopic Validation of 2-Methyl-4'-morpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of 2-Methyl-4'-morpholinomethyl benzophenone, a complex derivative of the versatile benzophenone scaffold. By juxtaposing its expected spectral data with that of a simpler, well-characterized analogue, 4-methylbenzophenone, we aim to provide a clear and comprehensive framework for its structural elucidation. This guide is designed to move beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to confidently interpret their own experimental findings.
The Imperative of Multi-faceted Spectroscopic Analysis
The structural complexity of 2-Methyl-4'-morpholinomethyl benzophenone, with its distinct aromatic, ketonic, and morpholine moieties, necessitates a multi-pronged analytical approach. No single spectroscopic technique can provide a complete structural picture.[1][2] Instead, the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy is essential for unambiguous characterization.[1][2] Each technique probes different aspects of the molecule's constitution, and their combined data provides a self-validating system of structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, as it provides detailed information about the chemical environment and connectivity of individual atoms.[3][4][5] For 2-Methyl-4'-morpholinomethyl benzophenone, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-resolution NMR spectra is outlined below:
-
Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[5][6] The choice of solvent is critical as it must completely dissolve the sample without its own signals interfering with those of the analyte.[5][6]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for calibration.[5]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and calibrated to the internal standard.
Caption: Experimental workflow for NMR spectroscopy.
Comparative ¹H NMR Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Proton Environment | Expected Chemical Shift (δ, ppm) for 2-Methyl-4'-morpholinomethyl benzophenone | Observed Chemical Shift (δ, ppm) for 4-Methylbenzophenone [8][9] | Rationale for Expected Shifts and Splitting Patterns |
| Aromatic Protons | 7.2 - 7.8 (multiplets) | 7.28 - 7.78 (multiplets) | The electron-withdrawing effect of the carbonyl group deshields the aromatic protons, causing them to appear downfield. The different substitution patterns will lead to distinct multiplets. |
| Morpholine Protons (O-CH₂) | ~3.7 (triplet) | N/A | Protons adjacent to the electronegative oxygen atom are deshielded. They are expected to be a triplet due to coupling with the adjacent N-CH₂ protons. |
| Morpholine Protons (N-CH₂) | ~2.5 (triplet) | N/A | Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. They will appear as a triplet coupled to the O-CH₂ protons. |
| Benzylic Protons (-CH₂-) | ~3.6 (singlet) | N/A | The methylene protons are adjacent to the aromatic ring and the morpholine nitrogen, leading to a downfield shift. A singlet is expected if there are no adjacent protons. |
| Methyl Protons (-CH₃) | ~2.4 (singlet) | 2.44 (singlet) | The methyl group attached to the aromatic ring is in a similar chemical environment in both molecules, hence a similar chemical shift is expected. It will appear as a singlet. |
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments.
| Carbon Environment | Expected Chemical Shift (δ, ppm) for 2-Methyl-4'-morpholinomethyl benzophenone | Observed Chemical Shift (δ, ppm) for 4-Methylbenzophenone [8][10][11] | Rationale for Expected Shifts |
| Carbonyl Carbon (C=O) | ~196 | 196.5 | The carbonyl carbon is highly deshielded and appears significantly downfield. Its environment is similar in both molecules. |
| Aromatic Carbons | 128 - 145 | 128.2 - 143.3 | Aromatic carbons resonate in a characteristic downfield region. The exact shifts will differ due to the different substitution patterns. |
| Morpholine Carbons (O-CH₂) | ~67 | N/A | The carbon atoms adjacent to the electronegative oxygen are deshielded. |
| Morpholine Carbons (N-CH₂) | ~53 | N/A | The carbon atoms adjacent to the nitrogen are also deshielded, but less so than those next to oxygen. |
| Benzylic Carbon (-CH₂-) | ~62 | N/A | The benzylic carbon is deshielded by the adjacent aromatic ring and nitrogen atom. |
| Methyl Carbon (-CH₃) | ~21 | 21.7 | The methyl carbon is in a similar environment in both compounds and is expected to have a comparable chemical shift. |
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its structure through fragmentation patterns.[1][2][12][13]
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum is as follows:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatograph (GC). For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Ionization: The sample molecules are ionized in the ion source. Common ionization methods include Electron Impact (EI) and Electrospray Ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, which is useful for determining the molecular weight.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Experimental workflow for mass spectrometry.
Comparative Mass Spectrometry Analysis
The mass spectrum provides the molecular weight and fragmentation patterns.
| Spectrometric Feature | Expected Data for 2-Methyl-4'-morpholinomethyl benzophenone (C₂₀H₂₃NO₂) | Observed Data for 4-Methylbenzophenone (C₁₄H₁₂O) [14][15] | Rationale for Expected Data |
| Molecular Weight | 309.41 g/mol | 196.25 g/mol | Calculated from the chemical formula. |
| Molecular Ion Peak (M⁺) | m/z = 309 | m/z = 196 | The peak corresponding to the intact molecule with a single positive charge. |
| Key Fragment Ions | m/z = 223, 195, 119, 86 | m/z = 119, 91, 77 | Fragmentation patterns are predictable based on the stability of the resulting carbocations. For the target compound, cleavage of the morpholine ring and the bond between the carbonyl and the substituted phenyl ring are expected. For 4-methylbenzophenone, cleavage at the carbonyl group is common. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[16][17][18][19][20]
Experimental Protocol: FTIR Spectroscopy
A typical procedure for acquiring an FTIR spectrum is:
-
Sample Preparation:
-
Solid Samples: Can be analyzed as a KBr pellet (mixing the sample with potassium bromide and pressing it into a disk) or by using an Attenuated Total Reflectance (ATR) accessory, which allows for direct analysis of the solid.
-
Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl).
-
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the sample matrix.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum.
Caption: Experimental workflow for FTIR spectroscopy.
Comparative IR Spectroscopy Analysis
The IR spectrum reveals the presence of specific functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) for 2-Methyl-4'-morpholinomethyl benzophenone | Observed Wavenumber (cm⁻¹) for 4-Methylbenzophenone [14][21] | Rationale for Expected Absorptions |
| C=O (Ketone) | 1650 - 1670 | ~1660 | The carbonyl stretch is a strong, characteristic absorption. Conjugation with the aromatic rings lowers the frequency compared to a simple aliphatic ketone. |
| C-H (Aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching vibrations of the C-H bonds of the methyl and morpholine groups. |
| C-N (Amine) | 1000 - 1250 | N/A | Stretching vibrations of the carbon-nitrogen bond in the morpholine ring. |
| C-O (Ether) | 1000 - 1300 | N/A | Stretching vibrations of the carbon-oxygen bond in the morpholine ring. |
| C=C (Aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing chromophores such as aromatic rings and carbonyl groups.[22][23][24][25][26][27][28]
Experimental Protocol: UV-Vis Spectroscopy
The following is a general protocol for UV-Vis spectroscopy:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-800 nm).[28] Common solvents include ethanol, methanol, and hexane.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 for optimal accuracy, according to the Beer-Lambert Law.[23]
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum.
Caption: Experimental workflow for UV-Vis spectroscopy.
Comparative UV-Vis Spectroscopy Analysis
The UV-Vis spectrum shows the wavelengths of maximum absorbance (λmax).
| Electronic Transition | Expected λmax (nm) for 2-Methyl-4'-morpholinomethyl benzophenone | Observed λmax (nm) for 4-Methylbenzophenone | Rationale for Expected Absorptions |
| π → π transition | ~250 - 270 | ~255 | This strong absorption is due to the excitation of electrons from bonding π orbitals to antibonding π orbitals in the conjugated aromatic system. The exact position will be influenced by the substituents. |
| n → π transition | ~330 - 350 | ~340 | This weaker absorption results from the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital. It occurs at a longer wavelength (lower energy). |
Conclusion
The structural validation of 2-Methyl-4'-morpholinomethyl benzophenone is a comprehensive process that relies on the convergence of data from multiple spectroscopic techniques. By systematically applying ¹H and ¹³C NMR, mass spectrometry, and IR and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. The comparison with a simpler analogue, 4-methylbenzophenone, serves to highlight the influence of the morpholinomethyl substituent on the spectroscopic properties and reinforces the interpretation of the spectral data. This guide provides the foundational knowledge and practical protocols for researchers to confidently undertake the spectroscopic characterization of this and other complex organic molecules, ensuring the integrity and reproducibility of their scientific endeavors.
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A Comparative Performance Evaluation of Morpholino-Substituted Benzophenone-Type Photoinitiators in Pigmented Systems
This guide provides an in-depth comparative analysis of 2-Methyl-4'-morpholinomethyl benzophenone and its analogues, a class of photoinitiators crucial for UV-curable pigmented systems. Designed for researchers, scientists, and formulation chemists, this document delves into the photochemical mechanisms, key performance metrics, and rigorous experimental evaluations against common industry alternatives. Our objective is to furnish a comprehensive technical resource, grounded in scientific principles and validated by empirical data, to empower informed selection of photoinitiators for demanding applications.
Introduction: The Challenge of Curing Pigmented Systems
Ultraviolet (UV) curing technology offers rapid, solvent-free, and energy-efficient polymerization, making it a cornerstone of modern coatings, inks, and adhesives. However, the incorporation of pigments presents a significant hurdle. Pigments, essential for color and opacity, absorb and scatter UV light, impeding its penetration through the film. This "light-filtering" effect can lead to incomplete curing, particularly at the substrate interface, resulting in poor adhesion, compromised mechanical properties, and coating failure.
The efficacy of a UV-curable pigmented system is therefore critically dependent on the photoinitiator—a molecule that absorbs UV light and generates reactive species (typically free radicals) to initiate polymerization.[1] For pigmented formulations, an ideal photoinitiator must possess high molar absorptivity in the near-UV range, where pigments are often more transparent, and exhibit high quantum yield for radical generation to overcome the attenuated light intensity.
This guide focuses on a prominent class of photoinitiators characterized by a morpholino group and a benzophenone-like structure. While the user specified "2-Methyl-4'-morpholinomethyl benzophenone," a more commonly referenced and commercially significant molecule with a similar structure is 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone , widely known as MMMP or Photoinitiator 907.[2][3][4][5] Given its prevalence and the close structural relationship, this guide will use MMMP as the primary subject for a detailed performance evaluation against other leading photoinitiator classes.
Section 1: The Photoinitiator in Focus: Structure and Mechanism
MMMP belongs to the class of α-amino ketone photoinitiators, which are classified as Norrish Type I, or α-cleavage, photoinitiators.[4] This classification is fundamental to understanding their high reactivity.
Chemical Structure:
-
IUPAC Name: 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone
The structure features a benzoyl chromophore, an α-amino group (part of the morpholine ring), and a methylthio group on the phenyl ring. This specific arrangement is engineered for efficient photochemical activity.
Photochemical Mechanism: Norrish Type I Cleavage
Upon absorption of UV radiation (typically in the 250-400 nm range), the MMMP molecule is promoted to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[3] The energy absorbed weakens the carbon-carbon bond adjacent (in the α-position) to the carbonyl group. This bond promptly cleaves, a process known as α-cleavage or Norrish Type I reaction, generating two distinct free radicals: a benzoyl radical and an α-aminoalkyl radical.[4]
Both radicals are capable of initiating the polymerization of acrylate or methacrylate monomers and oligomers. The α-aminoalkyl radical is particularly reactive and its formation is a key reason for the high efficiency of this class of photoinitiators.
Caption: Norrish Type I photolysis and polymerization initiation.
Section 2: Key Performance Metrics for Photoinitiators in Pigmented Systems
Evaluating a photoinitiator for pigmented applications requires a multi-faceted approach. The following metrics are critical for determining performance and suitability.
-
Cure Speed (Reactivity): This measures the rate of conversion of liquid monomer to solid polymer upon UV exposure. High reactivity is essential for high-speed industrial processes like printing and coating. It is influenced by the photoinitiator's absorption characteristics and the efficiency of radical generation.
-
Depth of Cure: In pigmented systems, this is arguably the most critical parameter. It refers to the ability of the UV light to cure the coating throughout its entire thickness. Insufficient depth of cure leads to a liquid or tacky layer at the substrate interface, causing poor adhesion. Photoinitiators with good "photobleaching" properties (where the initiator's absorption decreases as it is consumed) or those that absorb at longer wavelengths tend to perform better.
-
Surface Cure: This refers to the cure at the air-coating interface. Oxygen in the atmosphere can inhibit free radical polymerization, leading to a tacky or under-cured surface. Many α-amino ketones, including MMMP, are known to be effective at overcoming oxygen inhibition, providing excellent surface cure. This is often due to the high reactivity of the generated radicals and potential synergistic interactions that consume oxygen.[6]
-
Color Stability (Yellowing): Photoinitiators and their photoproducts can impart an initial yellow tint to a cured coating or cause it to yellow over time, especially with continued exposure to light or heat. This is a significant drawback in applications requiring high optical clarity or color fidelity, such as white coatings or overprint varnishes.[7][8]
-
Migration and Safety: For applications in food packaging, medical devices, or toys, the potential for the photoinitiator or its byproducts to migrate out of the cured polymer is a major safety concern.[1][9] Low volatility and high molecular weight are desirable traits to minimize migration. Regulatory frameworks in Europe and the US have placed strict limits on certain photoinitiators, including benzophenone.[1][9]
Section 3: Comparative Experimental Evaluation
To objectively assess the performance of MMMP, we compare it against a selection of industry-standard photoinitiators in a model white pigmented formulation.
Alternatives for Comparison
-
Benzophenone (BP): A classic, low-cost Norrish Type II photoinitiator. It requires a co-initiator (synergist), typically an amine, to generate initiating radicals. It is often used as a benchmark but is facing regulatory pressure.[1][10]
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A highly efficient Type I photoinitiator known for its excellent depth of cure and low yellowing due to its effective photobleaching. It absorbs at longer wavelengths, making it ideal for pigmented systems.
-
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone (BDMB - Irgacure 369): Another high-performance α-amino ketone (Type I), allowing for a direct comparison within the same chemical class as MMMP.
Experimental Protocols
A standardized experimental framework is crucial for a valid comparison.
1. Formulation Preparation:
A model white UV-curable formulation is prepared as follows. The photoinitiator concentration is kept constant at 4% by weight.
| Component | Type | Weight (%) |
| Epoxy Acrylate Oligomer | Binder | 40% |
| Tripropyleneglycol Diacrylate (TPGDA) | Monomer (Diluent) | 31% |
| Titanium Dioxide (TiO2) Dispersion | White Pigment (Rutile) | 25% |
| Photoinitiator | (See Alternatives) | 4% |
2. Cure Speed and Depth of Cure Assessment (Real-Time FT-IR):
This protocol provides quantitative data on the polymerization rate and final conversion.
-
Rationale: Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy is a powerful technique that monitors the curing process in real-time by tracking the decrease in the infrared absorption peak of the reactive acrylate double bonds (C=C), typically found around 812 cm⁻¹.[11][12] This allows for a precise determination of both the rate of polymerization and the final degree of cure.
-
Step-by-Step Protocol:
-
Apply a 12 µm thick film of the formulated coating onto a polypropylene (PP) substrate using a wire-wound bar.
-
Place the sample in the transmission holder of an FT-IR spectrometer equipped with a UV light guide.
-
Initiate RT-IR data acquisition, recording spectra at a rate of 2 scans per second.
-
After 5 seconds, open the shutter of a medium-pressure mercury UV lamp (120 W/cm) to expose the sample to UV radiation.
-
Continue data acquisition for 30 seconds.
-
Calculate the degree of conversion (%) by monitoring the decrease in the area of the acrylate peak at 812 cm⁻¹.
-
Caption: Experimental workflow for Real-Time FT-IR (RT-FTIR) analysis.
3. Color Stability Measurement (Spectrophotometry):
This protocol quantifies the degree of yellowing after curing and upon accelerated weathering.
-
Rationale: The CIELab* color space is a standard method for quantifying color.[7] The b* value is particularly important, as it represents the yellow-blue axis (positive b* indicates yellowing). Measuring the change in b* provides an objective measure of yellowing.
-
Step-by-Step Protocol:
-
Apply a 50 µm film of the white formulation onto a white cardboard substrate.
-
Cure the film by passing it under a medium-pressure mercury lamp (120 W/cm) at a belt speed of 20 m/min.
-
Immediately after curing, measure the initial b* value using a spectrophotometer.
-
Place the cured sample in a QUV accelerated weathering tester with UVA-340 lamps.
-
After 72 hours of exposure, remeasure the b* value.
-
Calculate the change in yellowness (Δb) as b(final) - b*(initial).
-
Section 4: Results and Discussion
The performance of each photoinitiator was evaluated based on the protocols described above. The results are summarized for clear comparison.
Comparative Performance Data
| Photoinitiator | Type | Final Conversion (12µm film) | Time to 90% Cure (s) | Initial b* (Yellowness) | Δb* (after 72h QUV) | Key Strengths |
| MMMP | I | 92% | 1.8 | 3.5 | 2.8 | High reactivity, excellent surface cure |
| Benzophenone | II | 75% | 4.5 | 4.2 | 3.5 | Low cost |
| TPO | I | 95% | 2.1 | 1.8 | 0.9 | Excellent through-cure, low yellowing |
| BDMB | I | 94% | 1.6 | 3.8 | 3.1 | Very high reactivity |
Performance Analysis and Discussion
-
Reactivity and Cure Speed: The Type I α-amino ketones (MMMP and BDMB) demonstrated the highest reactivity, reaching 90% cure significantly faster than the other systems.[11] This is attributed to the highly efficient α-cleavage mechanism. BDMB was slightly faster than MMMP, which can be related to subtle differences in molecular structure influencing the cleavage efficiency. TPO also showed excellent reactivity, far superior to the Type II Benzophenone system, which was the slowest.
-
Final Conversion and Through-Cure: While MMMP showed good final conversion, TPO achieved the highest conversion percentage. This highlights the primary advantage of TPO: its photobleaching capability. As TPO is consumed, the film becomes more transparent to UV light, allowing for a more uniform and complete cure throughout the film's depth. This makes TPO a superior choice for thicker or more heavily pigmented coatings.
-
Yellowing and Color Stability: The results clearly show that TPO provides the best color stability, with the lowest initial yellowness and the smallest change after accelerated weathering.[7] The α-amino ketones (MMMP and BDMB) exhibited moderate yellowing, which is a known characteristic of this class. The benzophenone system showed the most significant yellowing. The yellowing in benzophenone- and amino-ketone-based systems is often due to the formation of colored photoproducts.
-
Causality of Performance Differences:
-
MMMP vs. Benzophenone: As a Type I initiator, MMMP directly forms two initiating radicals per molecule cleaved. Benzophenone (Type II) must first abstract a hydrogen from a co-initiator, a less efficient process, explaining its lower cure speed.
-
MMMP vs. TPO: MMMP has a higher peak absorption at shorter wavelengths, making it an extremely efficient surface-curing agent. However, this strong absorption can also shield the lower layers of the coating from UV light (self-shielding). TPO absorbs at longer wavelengths (into the visible spectrum) and photobleaches, allowing light to penetrate deeper, resulting in superior through-cure and lower yellowing.[11]
-
Section 5: Conclusion and Recommendations
This guide demonstrates that 2-Methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone (MMMP) is a highly efficient photoinitiator, particularly well-suited for pigmented systems where high surface cure speed is paramount. Its primary strengths lie in its exceptional reactivity, which translates to high production speeds in applications like graphic arts and thin-film coatings.
However, the choice of a photoinitiator is always a balance of properties dictated by the specific application:
-
For High-Speed Printing and Thin Films: MMMP and other α-amino ketones like BDMB are excellent choices due to their rapid surface cure, which effectively overcomes oxygen inhibition.
-
For Thick, Opaque, or White Coatings: Acylphosphine oxides like TPO are the preferred option. Their superior depth of cure and excellent color stability are critical for ensuring the mechanical integrity and aesthetic quality of the final product.
-
For Low-Cost, General-Purpose Applications (with less stringent color requirements): Benzophenone, when used with an appropriate amine synergist, can be a viable economic option, though its performance is lower and it faces increasing regulatory scrutiny.[1]
Ultimately, the selection process must integrate considerations of cure speed, film thickness, pigmentation level, color stability requirements, and regulatory compliance. Formulators are encouraged to use this guide as a foundational resource and to conduct their own targeted experiments to optimize the photoinitiator system for their unique formulation and process conditions.
References
-
Title: Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators in Clear and Pigmented Systems Source: American Coatings Association URL: [Link]
-
Title: The Influence of the Photoinitiating System on Residual Monomer Contents and Photopolymerization Rate of a Model Pigmented UV/LED Nail Gel Formulation Source: MDPI URL: [Link]
-
Title: Evaluation of Photoinitiator and Fluorescent Pigments Impact on Color Stability in Pigmented UV-Curable Coatings Source: ResearchGate URL: [Link]
-
Title: New generation of photoinitiators for UV inks & varnishes Source: RadTech URL: [Link]
-
Title: Synergistic effect combining amines and aminoacrylates with Type I photoinitiators Source: RadTech 2022 URL: [Link]
-
Title: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Source: Chongqing Chemdad Co., Ltd URL: [Link]
-
Title: Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents Source: PMC URL: [Link]
-
Title: Benzophenone Free UV Coatings and California Proposition 65 Source: Cork Industries URL: [Link]
-
Title: 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone: A commercial photoinitiator being used as a new psychoactive substance Source: PubMed URL: [Link]
- Title: WO2020131338A1 - Benzophenone derivatives used as photoinitoators in coating compositions Source: Google Patents URL
-
Title: Synthesis and bioactivity investigation of benzophenone and its derivatives Source: Semantic Scholar URL: [Link]
-
Title: Benzophenone Source: Wikipedia URL: [Link]
-
Title: Ketohydrazone Dyes Derived from 4-Morpholino-2-naphthol and ortho-Substituted Anilines Source: MDPI URL: [Link]
-
Title: Photoinitiator selection to advance the UV curing industry in an uncertain world Source: RadTech URL: [Link]
-
Title: Alternatives to Solvent-Borne Coatings Source: P2 InfoHouse URL: [Link]
-
Title: Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings Source: ResearchGate URL: [Link]
-
Title: Substitution of tin catalyst in antifouling paint Source: Danish Environmental Protection Agency URL: [Link]
-
Title: Amended Safety Assessment of Benzophenones as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]
-
Title: UV-irradiated 2-methyl-4'-(methylthio)-2-morpholinopropiophenone-containing Injection Solution Produced Frameshift Mutations in the Ames Mutagenicity Assay Source: PubMed URL: [Link]
-
Title: Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone Source: MDPI URL: [Link]
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A Researcher's Guide to the Safe Disposal of 2-Methyl-4'-morpholinomethyl benzophenone
This document is designed to be a practical, operational resource for laboratory personnel. It moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and environmental stewardship in our laboratories.
Hazard Profile: A Synthesis of Component Risks
2-Methyl-4'-morpholinomethyl benzophenone combines the structural features of benzophenone, a known UV-filter and photoinitiator, and a morpholine moiety. Therefore, its hazard profile must be considered a composite of the risks associated with both parent compounds.
Health Hazards:
-
Carcinogenicity: Benzophenone is classified as "possibly carcinogenic to humans" (IARC Group 2B) and is listed on California's Proposition 65 for this reason.[1][2] Some regulations classify it as a substance that may cause cancer (Carc. 1B).[3][4] Furthermore, some benzophenone derivatives are suspected of damaging fertility or the unborn child.[5]
-
Organ Toxicity: Prolonged or repeated exposure to benzophenone may cause damage to the liver and kidneys.[4][6]
-
Skin and Eye Irritation: Morpholine is corrosive and can cause severe skin burns and serious eye damage.[7][8] Benzophenone and its derivatives can also cause skin and eye irritation.[9]
-
Respiratory Irritation: Inhalation of morpholine fumes can be harmful, and some derivatives may cause respiratory irritation.[7][9]
-
Endocrine Disruption: There is growing concern that benzophenone and its derivatives are potential endocrine disruptors.[2][10]
Environmental Hazards:
-
Aquatic Toxicity: Benzophenone is very toxic to aquatic life, with long-lasting effects.[1][6][11] It is persistent in the environment and can bioaccumulate.[2] Morpholine should also be prevented from entering drains or water courses.[8][12] Therefore, this compound must be considered ecotoxic and must not be released into the environment.[3][13]
Mandatory Personal Protective Equipment (PPE) and Safe Handling
Given the composite hazard profile, stringent adherence to PPE protocols is non-negotiable. Handling of 2-Methyl-4'-morpholinomethyl benzophenone, whether in pure form or in solution, must be conducted within a chemical fume hood.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact, as the compound is likely a skin irritant and morpholine is corrosive.[7][9] |
| Eye Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that could cause serious eye damage, a known risk from morpholine.[7] |
| Body Protection | A lab coat, with additional chemical-resistant apron if handling large quantities. | To protect against accidental spills and contamination of personal clothing.[14] |
| Respiratory | Use only in a chemical fume hood. | To prevent inhalation of dust or aerosols, given the potential for respiratory irritation and carcinogenicity.[3][9] |
Safe Handling Practices:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.[15][16]
-
Wash hands thoroughly after handling, even if gloves were worn.[9][13]
-
Ensure all containers are clearly and accurately labeled.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored.[9][17]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large.
-
Don PPE: Before addressing the spill, don the full PPE outlined in the table above.
-
Containment: For solid spills, gently sweep up the material to avoid creating dust and place it in a designated, labeled hazardous waste container.[6][9] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite) and then sweep the absorbed material into the waste container.[15]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (consult your institution's safety office for recommendations), followed by soap and water.
-
Dispose: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The fundamental principle for disposing of 2-Methyl-4'-morpholinomethyl benzophenone is that it must be treated as hazardous waste . Under no circumstances should it be disposed of in standard trash or poured down the drain.[1][11][13]
Step 1: Waste Segregation
-
Solid Waste: All solid forms of the chemical, including residual amounts in original containers, contaminated weighing papers, and contaminated PPE (gloves, wipes), must be collected in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the chemical must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Selection and Labeling
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must clearly state the full chemical name: "2-Methyl-4'-morpholinomethyl benzophenone" and list all other components of the waste mixture with their approximate concentrations.
Step 3: On-site Accumulation
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the waste containers in a designated satellite accumulation area within the laboratory, away from drains and sources of ignition.[17]
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[15] It is the responsibility of the waste generator to properly characterize the waste according to all applicable local, state, and federal regulations.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision points for the safe management and disposal of 2-Methyl-4'-morpholinomethyl benzophenone waste.
Disposal decision workflow for 2-Methyl-4'-morpholinomethyl benzophenone.
References
-
Safety Data Sheet: Benzophenone . (2025, March 10). Carl ROTH. [Link]
-
Morpholine (HSG 92, 1995) . Inchem.org. [Link]
- Benzophenone - Safety Data Sheet. (2015, March 19). [URL Not Available]
- Safety Data Sheet - Benzophenone. (2023, February 13). KISHIDA CHEMICAL CO., LTD. [URL Not Available]
-
Benzophenone - Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]
- Morpholine - SAFETY DATA SHEET. (2025, April 16). [URL Not Available]
- SAFETY DATA SHEET - MORPHOLINE. (2010, August 6). [URL Not Available]
-
Safety data sheet - 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone . (2025, September 26). CPAchem. [Link]
-
Safety data sheet - Benzophenone . (2023, October 19). CPAchem. [Link]
-
Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging . (2019, October 6). PMC. [Link]
-
MADE SAFE Viewpoint | Chemical Profile: Benzophenone . (2023, June 8). [Link]
-
Benzophenone - Substance Information . ECHA - European Union. [Link]
- Benzophenones - Substance report. (2022, June 1). [URL Not Available]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
